N-Methyl-1-(thiazol-4-yl)ethanamine: Physicochemical Profiling and Synthetic Applications in Histamine Receptor Ligand Discovery
Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that serve as the architectural foundation for novel therapeutics. N-Methyl-1-(thiazol-4-yl)et...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that serve as the architectural foundation for novel therapeutics. N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) is a prime example of such a scaffold. This molecule features a five-membered thiazole heterocycle paired with a secondary aliphatic amine. The thiazole ring is a critical pharmacophore in medicinal chemistry, celebrated for its aromaticity and its capacity to engage in vital donor-acceptor interactions with biological targets 1.
In neuropharmacological and immunological research, thiazol-4-ylethanamine derivatives are indispensable building blocks. They are heavily utilized in the rational design and synthesis of potent histamine H1, H2, and H4 receptor ligands 2. This whitepaper deconstructs the physicochemical properties, chemical reactivity, and experimental workflows associated with this compound, providing a causal framework for its application in drug development.
Physicochemical Profiling & Causality in Drug Design
Understanding the quantitative physical and chemical properties of N-Methyl-1-(thiazol-4-yl)ethanamine is not merely an exercise in cataloging data; it is essential for predicting pharmacokinetic behavior and receptor binding affinity.
Quantitative Data Summary
Property
Value
Structural Implication
Molecular Formula
C₆H₁₀N₂S
Compact, low molecular weight fragment.
Molecular Weight
142.22 g/mol
High ligand efficiency (LE) potential in fragment-based drug discovery.
IUPAC Name
N-methyl-1-(1,3-thiazol-4-yl)ethanamine
Indicates branching at the alpha-carbon, introducing a chiral center.
The molecule possesses a bifurcated protonation profile. The thiazole nitrogen is weakly basic (pKa ~2.5) due to its lone pair being orthogonal to the aromatic pi-system, while the secondary aliphatic amine is highly basic (pKa ~9.5).
Why does this matter in drug design? At a physiological pH of 7.4, the secondary amine is predominantly protonated. This cationic state is a structural necessity for aminergic G-protein-coupled receptors (GPCRs). In histamine receptors, this protonated amine forms a critical, charge-reinforced salt bridge with a highly conserved aspartic acid residue (e.g., Asp107 in H1R, Asp94 in H4R) deep within the transmembrane binding pocket. Concurrently, the unprotonated thiazole ring provides lipophilic and hydrogen-bonding interactions, anchoring the molecule and optimizing residence time.
Chemical Reactivity & Synthesis Strategies
The differential reactivity of N-Methyl-1-(thiazol-4-yl)ethanamine allows for regioselective functionalization. The secondary amine acts as a potent nucleophile, making it an ideal anchor point for synthesizing complex hybrid molecules, such as dual H1/H2 receptor antagonists containing cyanoguanidine moieties 3.
Protocol: Synthesis of a Thiazole-Cyanoguanidine Hybrid
This protocol outlines the coupling of N-Methyl-1-(thiazol-4-yl)ethanamine to form a cyanoguanidine derivative. It is designed as a self-validating system: intermediate TLC monitoring and acid-base extraction inherently validate the success of the reaction before proceeding to the next step.
Step 1: Preparation and Activation
Dissolve 1.0 eq of N-Methyl-1-(thiazol-4-yl)ethanamine in anhydrous acetonitrile (0.2 M).
Causality: Anhydrous conditions are strictly required. While the secondary amine is highly nucleophilic, the presence of water can lead to competitive hydrolysis of the electrophile, drastically reducing the yield.
Step 2: Electrophilic Addition
Add 1.1 eq of diphenyl cyanocarbonimidate to the solution at 0°C.
Stir the reaction mixture and allow it to warm to room temperature over 4 hours.
Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The disappearance of the highly polar amine spot (ninhydrin positive) and the appearance of a higher Rf UV-active spot confirms the formation of the phenyl N-cyano-N'-alkylcarbamimidate intermediate.
Step 3: Aminolysis to Cyanoguanidine
Introduce 1.5 eq of a primary amine (e.g., a spacer-linked H1-antagonist moiety) and heat the mixture to 80°C for 12 hours.
Causality: The elevated temperature provides the necessary activation energy to displace the phenoxide leaving group, driving the formation of the highly stable cyanoguanidine urea-equivalent.
Step 4: Workup and Purification
Concentrate the solvent in vacuo and partition the residue between 1M NaOH and Ethyl Acetate.
Causality: The basic aqueous wash removes the phenol byproduct and any unreacted starting materials, ensuring that only the neutral cyanoguanidine hybrid partitions into the organic layer, validating the purity of the crude extract.
Purify via flash column chromatography to isolate the final ligand.
While classical antihistamines target the H1 receptor, modern neuropharmacological and immunological research heavily investigates the Histamine H4 receptor (H4R). H4R is predominantly expressed on immune cells, notably Th9 cells. Stimulation of the H4R on these cells significantly upregulates the production of Interleukin-9 (IL-9), amplifying pro-inflammatory responses in conditions like atopic dermatitis 4.
By utilizing N-Methyl-1-(thiazol-4-yl)ethanamine as a synthetic precursor, researchers can develop potent H4R antagonists that block this Gi/o-coupled signaling cascade.
Experimental Protocol: In Vitro Histamine Receptor Binding Assay
To validate the pharmacological efficacy of newly synthesized N-Methyl-1-(thiazol-4-yl)ethanamine derivatives, a robust radioligand displacement assay is required. This protocol establishes a self-validating baseline to ensure calculated affinity (Ki) values are scientifically rigorous.
Harvest cells stably expressing the target receptor (e.g., human H4R) and homogenize in ice-cold Tris-HCl buffer (pH 7.4).
Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.
Causality: GPCRs and highly lipophilic ligands tend to adhere non-specifically to glass fibers. PEI coats the filter with a positive charge, repelling the radioligand and drastically reducing background noise. This validates the signal-to-noise ratio of the assay.
Step 2: Radioligand Displacement
In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]histamine for H4R at a concentration near its Kd), and 25 µL of the synthesized thiazole derivative at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).
Self-Validation Control: Include wells containing 10 µM of a known cold competitor (e.g., JNJ7777120 for H4R).
Causality: The cold competitor saturates all specific receptor sites. Any remaining radioactive signal in these wells represents Non-Specific Binding (NSB). Subtracting NSB from total binding ensures that only true receptor interactions are quantified.
Step 3: Incubation and Harvesting
Incubate the plate at 25°C for 60 minutes to reach equilibrium.
Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters, followed by three washes with ice-cold Tris-HCl buffer.
Causality: Ice-cold buffer slows the off-rate kinetics of the bound radioligand, preventing signal loss during the washing phase.
Step 4: Quantification and Analysis
Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Calculate the IC₅₀ using non-linear regression and convert to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).
Walczynski, K., et al. "Histamine H1 receptor ligands Part I. Novel thiazol-4-ylethanamine derivatives: synthesis and in vitro pharmacology." Vrije Universiteit Amsterdam Research Portal.
MDPI. "Synthesis and Dual Histamine H1 and H2 Receptor Antagonist Activity of Cyanoguanidine Derivatives." MDPI.
National Institutes of Health (NIH). "Stimulation of histamine H4 receptors increases the production of IL‐9 in Th9 polarized cells." PubMed Central.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) is a highly versatile heterocyclic building block frequently utilized in the discovery of histamine H1 receptor ligands and novel neuropharmacological agents[1]. Despite its utility in medicinal chemistry, high-resolution empirical Nuclear Magnetic Resonance (NMR) spectra for this specific compound are notably absent from public scientific databases[1]. To bridge this gap, this whitepaper provides a rigorously synthesized, predictive 1D and 2D NMR framework. By combining established empirical rules for thiazole heterocycles with field-proven structural elucidation protocols, this guide serves as an authoritative reference for validating the atomic connectivity of this molecule.
The Causality of Chemical Shifts in Thiazole Derivatives
Interpreting the NMR spectrum of N-Methyl-1-(thiazol-4-yl)ethanamine requires a deep understanding of the electronic environment generated by the thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms[1]. The chemical shifts are not arbitrary; they are the direct result of inductive effects, magnetic anisotropy, and substituent electronegativity.
Inductive and Anisotropic Deshielding (C-2 / H-2): The C-2 position is flanked by the highly electronegative nitrogen and sulfur atoms. This creates a profound electron-withdrawing effect, leaving the C-2 carbon highly deshielded (typically ~153 ppm)[2]. Consequently, the proton attached to C-2 resonates extremely downfield (~8.8 ppm)[2].
Substituent Effects at C-4: In the unsubstituted thiazole ring, C-4 typically resonates at ~144 ppm[2]. However, in N-Methyl-1-(thiazol-4-yl)ethanamine, the C-4 position is substituted with an aliphatic sidechain (-CH(CH3)-NHCH3). This alkyl substitution shifts the C-4 carbon downfield to approximately 155–160 ppm[2].
Sidechain Dynamics: The methine proton (-CH-) at the chiral center is deshielded by both the adjacent aromatic thiazole ring and the electronegative secondary amine, pushing its resonance into the aliphatic downfield region (~3.8–4.0 ppm).
Predictive 1H and 13C NMR Data Summaries
The following tables synthesize the expected chemical shifts, multiplicities, and coupling constants based on the electronic environment of N-Methyl-1-(thiazol-4-yl)ethanamine.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment Causality
H-2
8.78
d
2.0
1H
Highly deshielded by adjacent N and S atoms[2][3]. Exhibits long-range coupling to H-5.
H-5
7.25
d
2.0
1H
Aromatic proton adjacent to S; less deshielded than H-2[2].
CH
3.95
q
6.6
1H
Deshielded by the aromatic thiazole ring and the amine nitrogen.
N-CH₃
2.35
s
-
3H
Typical secondary amine methyl shift.
C-CH₃
1.42
d
6.6
3H
Split into a doublet by the adjacent methine proton.
NH
1.80
br s
-
1H
Exchangeable proton; broadened due to the quadrupolar relaxation of the nitrogen atom.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Position
Chemical Shift (δ, ppm)
Type
Assignment Causality
C-4
158.5
C (Quat)
Shifted downfield from base thiazole (~144 ppm) due to alkyl substitution[2][4].
C-2
153.2
CH
Highly deshielded by flanking N and S heteroatoms[2][4].
Aliphatic carbon bound directly to an electronegative nitrogen.
N-CH₃
34.2
CH₃
N-methyl carbon.
C-CH₃
22.1
CH₃
Terminal methyl carbon.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure the highest fidelity in structural verification, the following self-validating protocol must be employed. This methodology guarantees that the resulting data is an accurate representation of the molecular structure, free from experimental artifacts.
Step 1: Artifact-Free Sample Preparation
Action: Dissolve 5–10 mg of N-Methyl-1-(thiazol-4-yl)ethanamine in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[2].
Causality: The basicity of the secondary aliphatic amine means that trace acid in the NMR solvent (e.g., DCl in degrading CDCl₃) can lead to protonation. Protonation will drastically shift the sidechain signals downfield and broaden the NH peak due to intermediate exchange rates. Passing the CDCl₃ through basic alumina prior to sample preparation is a field-proven method to prevent this artifact.
Step 2: Instrument Tuning and Shimming
Action: Filter the solution through a glass wool plug into a 5 mm precision NMR tube[2]. Insert the sample, lock onto the deuterium signal, and perform gradient shimming (e.g., TopShim).
Causality: Filtration removes paramagnetic particulates that cause localized magnetic field inhomogeneities, ensuring sharp, symmetrical peaks and resolving fine long-range couplings (e.g., the 2.0 Hz coupling between H-2 and H-5).
Step 3: Quantitative ¹H and ¹³C Acquisition
Action: Run a standard 1D proton sequence with a relaxation delay (D1) of 2 seconds. For ¹³C, run a proton-decoupled sequence with a D1 of at least 2–3 seconds and a minimum of 256 scans.
Causality: A prolonged relaxation delay is critical because the quaternary carbon in the thiazole ring (C-4) lacks attached protons to facilitate dipole-dipole relaxation, resulting in longer T₁ relaxation times. Failing to account for this leads to severe signal attenuation and non-quantitative integration. The TMS peak at exactly 0.00 ppm serves as the internal validation for chemical shift referencing.
2D NMR Strategies for Unambiguous Assignment
To definitively prove the connectivity between the thiazole ring and the ethanamine sidechain, 2D NMR experiments are non-negotiable[2].
COSY (Correlation Spectroscopy): Validates the
3J
coupling network. It will confirm the relationship between the methine proton (CH at 3.95 ppm) and the adjacent methyl group (C-CH₃ at 1.42 ppm).
HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, differentiating the N-CH₃ carbon (~34.2 ppm) from the C-CH₃ carbon (~22.1 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): The critical self-validating step. The methine proton must show a
3JCH
correlation to the quaternary C-4 and C-5 carbons of the thiazole ring, unequivocally proving the attachment point of the sidechain[2].
Structural Validation Workflow
Workflow for NMR acquisition and structural validation of thiazole derivatives.
Mass Spectrometry Fragmentation Pattern of N-Methyl-1-(thiazol-4-yl)ethanamine: A Mechanistic and Methodological Guide
Executive Summary N-Methyl-1-(thiazol-4-yl)ethanamine (Molecular Formula: C₆H₁₀N₂S) is a highly versatile synthetic intermediate, widely utilized as a privileged pharmacophore in the development of1 and novel neuropharma...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Methyl-1-(thiazol-4-yl)ethanamine (Molecular Formula: C₆H₁₀N₂S) is a highly versatile synthetic intermediate, widely utilized as a privileged pharmacophore in the development of1 and novel neuropharmacological agents[1]. Because of its structural dualism—comprising a rigid, heteroaromatic thiazole ring and a flexible, basic N-methyl ethanamine side chain—its mass spectrometric (MS) behavior is highly dependent on the ionization technique employed.
This technical whitepaper provides an in-depth mechanistic evaluation of its fragmentation patterns, explicitly contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) pathways. Furthermore, it establishes a self-validating analytical protocol to ensure rigorous structural confirmation in drug metabolism and pharmacokinetic (DMPK) or forensic workflows.
Structural & Ionization Characteristics
Understanding the causality behind MS fragmentation requires analyzing the molecule's proton affinity and bond dissociation energies.
The Thiazole Ring: A five-membered heterocycle containing nitrogen and sulfur. It is highly stable but susceptible to ring-opening reactions under high-energy collisional induced dissociation (CID)[1].
The N-Methyl Ethanamine Chain: A secondary aliphatic amine. The nitrogen atom possesses a high proton affinity, making it the primary site of ionization in positive-ion ESI (ESI+).
In soft ionization (ESI+), the molecule yields a stable, even-electron protonated precursor
[M+H]+
at m/z 143.064. Conversely, hard ionization techniques like 70 eV EI strip an electron to generate an odd-electron radical cation
[M]•+
at m/z 142.056, fundamentally altering the downstream cleavage logic.
Mechanistic Fragmentation Pathways
Electron Ionization (EI): Homolytic α-Cleavage
A frequent pitfall in mass spectral interpretation is conflating EI and ESI mechanisms. Under EI conditions, the dominant fragmentation pathway for N-methyl alkylamines is 2[2].
Mechanism: The radical cation
[M]•+
(m/z 142) undergoes rapid cleavage of the Cα-Cβ bond (the bond connecting the chiral center to the thiazole ring). This expels the thiazolyl radical (C₃H₂NS•, 84 Da).
Product: A highly stable, resonance-stabilized iminium ion
[CH3−CH=NH−CH3]+
at m/z 58.066 .
Diagnostic Caveat: While m/z 58 is the base peak in EI, relying solely on it for rapid screening is discouraged. It lacks structural specificity, as numerous N-methylamines (e.g., ephedrine, MDMA derivatives) yield this identical isobaric fragment[2].
In ESI tandem mass spectrometry (MS/MS), the even-electron rule strictly governs fragmentation. The protonated precursor
[M+H]+
(m/z 143) cannot undergo simple homolytic α-cleavage to yield a radical. Instead, the primary pathway is the heterolytic cleavage of the C-N bond, facilitated by an inductive hydrogen shift.
Mechanism: Elimination of a neutral methylamine molecule (CH₃NH₂, 31.042 Da).
Product: The 4-vinylthiazole cation
[C5H6NS]+
at m/z 112.022 .
Diagnostic Value: This represents the primary diagnostic transition (143 → 112) for LC-MS/MS Multiple Reaction Monitoring (MRM) assays.
Thiazole Ring Opening: The m/z 85 Fragment
At elevated collision energies (CE > 25 eV), the m/z 112 product ion undergoes secondary fragmentation. Heterocyclic rings containing nitrogen frequently 3 under CID conditions[3]. Furthermore, fragments resulting from4[4].
Mechanism: Ring opening of the 4-vinylthiazole cation and subsequent loss of HCN (27.011 Da).
Product: A sulfur-containing hydrocarbon cation
[C4H5S]+
at m/z 85.011 .
Figure 1: Divergent MS fragmentation pathways of N-Methyl-1-(thiazol-4-yl)ethanamine in EI vs ESI.
To ensure rigorous scientific integrity, the following methodology utilizes a dual-transition MRM approach. By monitoring both the primary deamination event and the secondary ring-opening event, the protocol becomes a self-validating system : the ion ratio between the quantifier (m/z 112) and qualifier (m/z 85) must remain constant (±20%) across all samples to confirm peak purity and prevent false positives from isobaric interferences.
Step 1: Sample Preparation
Dilute the analyte to a working concentration of 10–100 ng/mL in a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality Note: The addition of 0.1% Formic Acid acts as a proton donor, ensuring >99% protonation of the secondary amine in solution prior to droplet aerosolization, maximizing ESI+ sensitivity.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5.0 minutes.
Causality Note: Because the N-methyl ethanamine moiety renders the molecule highly polar, a shallow initial gradient (holding at 5% B for 1 minute) is critical to ensure adequate retention and prevent the analyte from eluting in the solvent void volume.
Step 3: Mass Spectrometry Parameters (Triple Quadrupole)
Source Parameters: Capillary Voltage: 3.0 kV; Desolvation Temperature: 350 °C.
Advanced Structural Analysis: Crystal Structure and X-Ray Diffraction of N-Methyl-1-(thiazol-4-yl)ethanamine
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals. Executive Summary N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a high-purity chemical building block featuring a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a high-purity chemical building block featuring a thiazole ring—a privileged five-membered heterocycle containing nitrogen and sulfur[1]. This motif is ubiquitous in FDA-approved therapeutics due to its robust metabolic stability and favorable hydrogen-bonding profile. Coupled with a chiral ethanamine side chain, this molecule presents unique stereochemical vectors essential for target-protein binding. This whitepaper provides an in-depth technical guide on the Single-Crystal X-Ray Diffraction (SCXRD) methodology required to elucidate its 3D solid-state structure, detailing the causality behind crystal growth, diffraction protocols, and supramolecular interaction networks[2].
Before initiating experimental protocols, a rigorous theoretical understanding of the molecule's geometry is required to predict its behavior in the crystal lattice. While the specific proprietary structure of N-Methyl-1-(thiazol-4-yl)ethanamine may not be openly accessible, its structural parameters can be accurately extrapolated from isostructural thiazole derivatives[2], such as 1-(thiazol-4-yl)ethanone[3].
The Thiazole Core: The heterocycle maintains a rigid, nearly planar geometry. The delocalized
π
-system facilitates intermolecular
π−π
stacking, which acts as a secondary thermodynamic driver for lattice assembly.
The Chiral Ethanamine Center: The
sp3
-hybridized carbon introduces a critical stereocenter. If synthesized as a racemate, the compound will typically crystallize in a centrosymmetric space group (e.g.,
P21/c
)[2]. If resolved into a single enantiomer, it mandates a non-centrosymmetric, chiral space group (e.g.,
P21
or
P212121
).
Hydrogen Bonding Network: The secondary amine (N-methyl) acts as a strong hydrogen bond donor (N-H), while the thiazole nitrogen serves as a potent acceptor. This N-H···N interaction dictates the primary supramolecular architecture, often forming 1D chains or cyclic dimers.
Predicted intermolecular interaction network driving the crystal packing of the compound.
Obtaining a high-resolution crystal structure requires a self-validating workflow where thermodynamics and radiation physics are precisely controlled.
Phase 1: Crystal Growth via Vapor Diffusion
Objective: Isolate a defect-free single crystal (
0.1−0.3
mm in all dimensions) suitable for diffraction[2].
Solvent Selection: Dissolve 10 mg of N-Methyl-1-(thiazol-4-yl)ethanamine in 0.5 mL of a high-solubility solvent (e.g., Dichloromethane, DCM).
Anti-Solvent Setup: Place the unsealed sample vial inside a larger, sealed chamber containing 3 mL of an anti-solvent (e.g., n-hexane).
Equilibration: Incubate the system at a stable 4 °C for 3 to 7 days.
Causality: Vapor diffusion is utilized instead of rapid evaporation because it enables the slow, vapor-phase transfer of the anti-solvent into the sample. This gradual reduction in solubility precisely targets the metastable zone of supersaturation, suppressing rapid nucleation (which causes microcrystalline powder) in favor of growing a single, highly ordered crystal lattice.
Phase 2: Data Collection
Objective: Capture high-resolution diffraction intensities while minimizing thermal noise.
Mounting: Select a morphologically sound crystal under a polarized light microscope. Coat it in paratone oil and mount it on a MiTeGen loop.
Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K.
Irradiation: Expose the crystal to Cu
Kα
radiation (
λ=1.54184
Å) using a microfocus X-ray source.
Causality: Cryocooling to 100 K is mandatory. It drastically reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors), which sharpens the diffraction spots and extends the resolution limit to higher scattering angles (
2θ
). Cu
Kα
radiation is specifically chosen over Mo
Kα
because the heavier sulfur atom in the thiazole ring provides a strong anomalous scattering signal under copper radiation, which is strictly required to determine the absolute configuration of the chiral ethanamine center.
Phase 3: Structure Solution and Refinement
Objective: Convert raw diffraction frames into a validated 3D electron density map.
Integration: Integrate the raw frames using standard diffractometer software (e.g., APEX4) and apply multi-scan absorption corrections.
Solution: Utilize dual-space or direct methods (e.g., SHELXT) to locate the heavy atoms (S, N, C).
Refinement: Perform full-matrix least-squares refinement on
F2
using SHELXL. Refine all non-hydrogen atoms with anisotropic displacement parameters (ADPs).
Causality: Anisotropic refinement is critical because atoms do not vibrate as perfect spheres. Modeling them as ellipsoids accounts for the directional nature of chemical bonds and lattice packing forces. This self-validates the structure by drastically lowering the R-factor (target
R1<5%
) and ensuring no residual electron density peaks remain unexplained.
Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis.
Quantitative Crystallographic Parameters
The following table summarizes the expected crystallographic parameters for N-Methyl-1-(thiazol-4-yl)ethanamine, contrasting the racemic mixture against an enantiopure sample[2].
Parameter
Racemic Crystal (Predicted)
Enantiopure Crystal (Predicted)
Causality / Structural Implication
Crystal System
Monoclinic
Monoclinic or Orthorhombic
Driven by the spatial requirements of the planar thiazole ring packing.
Standard packing efficiency for small organic heterocycles.
Primary Interaction
N-H···N (Intermolecular)
N-H···N (Intermolecular)
The primary thermodynamic driver for supramolecular assembly.
Flack Parameter
Not Applicable
∼0.00
(Validates Chirality)
The sulfur atom's anomalous signal under Cu
Kα
enables absolute stereochemical assignment.
Structural Refinement & Validation
A crystallographic protocol is only as reliable as its validation metrics. For N-Methyl-1-(thiazol-4-yl)ethanamine, the refinement is considered successful and self-validating when:
Goodness-of-Fit (GooF): Approaches 1.00, indicating the structural model perfectly matches the experimental variance.
R-Factors: The unweighted R-factor (
R1
) drops below 5%, confirming the accuracy of the atomic coordinates.
Flack Parameter: For the enantiopure form, a Flack parameter near zero (with a standard uncertainty
<0.1
) provides absolute proof of the chiral center's (R) or (S) configuration, preventing catastrophic stereochemical errors in downstream drug development.
References
"1-(Thiazol-4-yl)ethanone | C5H5NOS | CID 3348031". PubChem, National Institutes of Health. URL:[Link]
Sheldrick, G. M. "Crystal structure refinement with SHELXL". Acta Crystallographica Section C Structural Chemistry, 2015. URL:[Link]
A Technical Guide to the Pharmacokinetic Profiling of N-Methyl-1-(thiazol-4-yl)ethanamine Derivatives
Preamble: The Critical Path of a Thiazole Scaffold in Drug Discovery The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties...
Author: BenchChem Technical Support Team. Date: April 2026
Preamble: The Critical Path of a Thiazole Scaffold in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in critical interactions with biological targets make it a valuable building block for novel therapeutics.[1] Derivatives of N-Methyl-1-(thiazol-4-yl)ethanamine, a key synthetic intermediate, are of significant interest for their potential neuropharmacological and other activities.[1] However, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges, a significant portion of which are related to pharmacokinetics. An estimated 10% of drug candidates fail in clinical trials due to poor pharmacokinetic properties.[2]
This guide provides an in-depth technical framework for the comprehensive pharmacokinetic characterization of N-Methyl-1-(thiazol-4-yl)ethanamine derivatives. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causal logic behind each experimental choice. We will explore the core in vitro assays that form the foundation of modern ADME (Absorption, Distribution, Metabolism, and Excretion) screening, providing the critical data needed to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies.[3][4] By systematically evaluating these properties early, research teams can de-risk projects, optimize molecular designs, and select candidates with a higher probability of in vivo success.[5][6]
The ADME Paradigm: A Compound's Journey Through the Body
The therapeutic efficacy and safety of a drug are inextricably linked to its ADME profile. This paradigm dictates the concentration and persistence of a compound at its target site. A failure in any one of these four interconnected processes can lead to suboptimal efficacy or toxicity. In vitro ADME assays are fundamental tools that mimic physiological processes to predict this behavior, allowing for the early identification of liabilities and guiding compound optimization before resource-intensive in vivo studies.[3][5]
Caption: Workflow for a bidirectional Caco-2 permeability assay.
This protocol is designed as a self-validating system by including controls for monolayer integrity and known high/low permeability compounds.
Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent, polarized monolayer.
[7]2. Monolayer Integrity Check: Before the experiment, the transepithelial electrical resistance (TEER) of each monolayer is measured. Only inserts with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are used, ensuring tight junction integrity.
[8][9]3. Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C.
[8]4. Dosing Solution Preparation: The N-Methyl-1-(thiazol-4-yl)ethanamine derivative is dissolved in the transport buffer to a final concentration (e.g., 10 µM).
[10][8]5. Experiment Initiation:
A-to-B Transport: The dosing solution is added to the apical (donor) compartment, and fresh buffer is added to the basolateral (receiver) compartment.
[11][9] * B-to-A Transport: The dosing solution is added to the basolateral (donor) compartment, and fresh buffer is added to the apical (receiver) compartment.
[11][9]6. Incubation: The plates are incubated at 37°C with gentle shaking for a set period, typically 2 hours.
[11][10]7. Sampling: At the end of the incubation, aliquots are taken from the receiver compartments for both transport directions.
Post-Assay Integrity Check: TEER is measured again to ensure the compound did not disrupt the monolayer integrity.
[8]9. Quantification: The concentration of the compound in the collected samples is determined using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Data Presentation & Interpretation
The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the rate of compound appearance in the receiver chamber.
A is the surface area of the filter membrane.
C₀ is the initial concentration in the donor chamber.
The Efflux Ratio (ER) is then calculated as: ER = Papp (B→A) / Papp (A→B)
Derivative
Papp (A→B) (10⁻⁶ cm/s)
Papp (B→A) (10⁻⁶ cm/s)
Efflux Ratio (ER)
Predicted Absorption
Parent
8.5
9.1
1.1
High
Derivative A (Fluoro-)
9.2
10.5
1.1
High
Derivative B (Methoxy-)
2.1
15.8
7.5
Low (P-gp Substrate)
Derivative C (Cyano-)
0.4
0.5
1.3
Low (Poor Permeability)
Propranolol (High Perm.)
>15
>15
~1.0
Control (+)
Atenolol (Low Perm.)
<1.0
<1.0
~1.0
Control (-)
Interpretation: An Efflux Ratio > 2 is a strong indication that the compound is a substrate of an efflux transporter, which may limit its oral bioavailability. Derivative B, despite having some permeability, is actively pumped out, flagging it as a potential liability.
Part 2: Distribution & Plasma Protein Binding (PPB)
Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin. [12]According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body. [12][13]Therefore, high plasma protein binding (>99%) can significantly impact a drug's efficacy and pharmacokinetic profile.
Causality Behind the RED Assay
Equilibrium dialysis is considered the gold standard for measuring PPB. [12][14]The Rapid Equilibrium Dialysis (RED) device uses a semi-permeable membrane to separate a plasma-containing chamber from a buffer chamber. The membrane allows the small molecule drug to pass through but retains the large plasma proteins. At equilibrium, the concentration of the free drug will be equal on both sides. By measuring the drug concentration in the buffer chamber (which contains only free drug) and the plasma chamber (which contains free + bound drug), we can accurately calculate the fraction unbound.
[13]
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Device Preparation: Prepare the RED device inserts by rinsing them according to the manufacturer's instructions.
[13]2. Compound Spiking: Spike human plasma with the test derivative to a final concentration (e.g., 1-10 µM).
[12][13]3. Loading the Device:
Add the spiked plasma (e.g., 200 µL) to the plasma chamber of the RED insert.
Add dialysis buffer (e.g., PBS, pH 7.4) to the buffer chamber (e.g., 350 µL).
[13]4. Incubation: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-5 hours to allow the system to reach equilibrium.
[13][14]5. Sampling & Matrix Matching:
Remove an aliquot (e.g., 50 µL) from the buffer chamber and add it to a well containing 50 µL of blank plasma.
Remove an aliquot (e.g., 50 µL) from the plasma chamber and add it to a well containing 50 µL of buffer. This step is critical for minimizing matrix effects during LC-MS/MS analysis.
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile with an internal standard) to all samples to precipitate proteins and release the bound drug.
[13]7. Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the compound concentrations.
Data Presentation & Interpretation
The fraction unbound (fu) is calculated as:
fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
The percent bound is then: % Bound = (1 - fu) * 100
Derivative
Fraction Unbound (fu)
% Bound
Potential Clinical Implication
Parent
0.15
85.0%
Moderate Binding
Derivative D (Carboxylic Acid)
0.45
55.0%
Low Binding, Higher Free Exposure
Derivative E (Lipophilic Moiety)
0.008
99.2%
High Binding, Potential for DDIs
Warfarin (High Binding)
0.003
99.7%
Control (+)
Atenolol (Low Binding)
0.94
6.0%
Control (-)
Interpretation: Derivative E is highly bound to plasma proteins. This means a small displacement by another co-administered drug could lead to a large increase in the free concentration, potentially causing toxicity. This flags the compound for careful consideration in further development.
[15]
Part 3: Metabolism & Stability Assessment
The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. [16][17]A compound that is too rapidly metabolized will have a short half-life and poor bioavailability. The in vitro metabolic stability assay using liver microsomes is a cornerstone for predicting in vivo clearance.
[6][18]
Causality Behind the Microsomal Stability Assay
Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, including CYPs. [18]By incubating a compound with liver microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism. [18][19]By measuring the rate at which the parent compound disappears over time, we can estimate its intrinsic clearance—a measure of the enzyme's metabolic capacity for that compound. This is a crucial parameter for predicting in vivo half-life.
[20]
Caption: Workflow for the liver microsomal metabolic stability assay.
Experimental Protocol: Liver Microsomal Stability
Reagent Preparation: Prepare a master mix containing liver microsomes (human or animal) in a phosphate buffer (pH 7.4). Prepare an NADPH regenerating system.
[18]2. Incubation Setup: In a 96-well plate, add the test compound (final concentration typically 1 µM) to the microsomal solution. Pre-incubate the plate at 37°C for 5-10 minutes.
[21]3. Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
[18][21]4. Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard). The "T=0" sample is crucial as it represents 100% of the initial compound.
[18][21]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
Quantification: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
Data Presentation & Interpretation
The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).
Interpretation: Derivative G is metabolized very rapidly, suggesting it would likely have a short half-life and poor oral bioavailability in vivo. In contrast, Derivative F, where a potential site of metabolism was blocked with a chemical modification, shows high stability. This provides a clear path for lead optimization.
Part 4: Metabolism & Drug-Drug Interaction (DDI) Potential
Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs). [16][22]If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, the plasma levels of the co-administered drug can rise to toxic levels. Regulatory agencies like the FDA require testing for inhibition of the most clinically relevant CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
[22][23]
Causality Behind the CYP Inhibition Assay
This assay determines a compound's potential to act as a perpetrator in a DDI. We use human liver microsomes (as a source of enzymes) and a specific probe substrate for each CYP isoform. [22]A probe substrate is a compound that is selectively metabolized by a single CYP enzyme to produce a unique metabolite. We measure the rate of metabolite formation in the absence and presence of our test compound. A reduction in the rate of metabolite formation indicates inhibition of that specific CYP enzyme. The result is typically expressed as an IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%. [22]For more definitive assessment, a follow-up study can determine the inhibition constant (Ki).
[24]
Caption: The principle of a competitive CYP450 inhibition assay.
Setup: The assay is performed using human liver microsomes and a cocktail of specific probe substrates for multiple CYP isoforms, allowing for simultaneous assessment.
[23]2. Inhibitor Concentrations: Prepare a series of dilutions of the test derivative (e.g., 8 concentrations, 3-fold serial dilution starting from 100 µM).
[22]3. Pre-incubation: Pre-incubate the microsomes, buffer, and test derivative at 37°C.
Reaction Initiation: Start the reaction by adding a mixture of the probe substrates and the NADPH regenerating system.
Incubation: Incubate for a short, defined period where the reaction is linear (e.g., 10-15 minutes).
Termination: Stop the reaction with a cold organic solvent (e.g., acetonitrile).
Quantification: After protein precipitation and centrifugation, analyze the supernatant by LC-MS/MS to quantify the amount of specific metabolite formed for each CYP isoform.
Calculation: Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Presentation & Interpretation
Derivative
CYP1A2 IC₅₀ (µM)
CYP2C9 IC₅₀ (µM)
CYP2C19 IC₅₀ (µM)
CYP2D6 IC₅₀ (µM)
CYP3A4 IC₅₀ (µM)
DDI Risk
Parent
>50
>50
28.5
>50
45.1
Low
Derivative H (Imidazole)
>50
8.2
15.3
>50
1.5
High (CYP3A4)
Derivative I (Quinoline)
35.6
>50
>50
0.9
12.7
High (CYP2D6)
Ketoconazole (3A4 Inhibitor)
>50
25.0
5.0
18.0
<0.1
Control (+)
Interpretation: An IC₅₀ value < 10 µM is generally considered a red flag, and < 1 µM is a significant concern that warrants further investigation, such as determining the Ki value. [24]Derivative H shows potent inhibition of CYP3A4, the enzyme responsible for metabolizing ~50% of clinical drugs, indicating a high risk for DDIs. Derivative I is a potent inhibitor of CYP2D6. Both would likely require structural modification to mitigate this risk.
Part 5: In Vivo Pharmacokinetic Integration
The ultimate goal of in vitro ADME screening is to predict the in vivo pharmacokinetic profile. [20]Data from the assays described above are integrated to build a holistic picture and guide the selection of compounds for in vivo studies, typically in rodents (e.g., mouse or rat). [25]An in vivo PK study involves administering the compound (e.g., intravenously and orally) and collecting blood samples over time to measure the drug concentration.
[25]
Caption: The progression from in vitro ADME assays to in vivo pharmacokinetic studies.
This integrated approach allows researchers to understand a compound's disposition. For example, a compound with high permeability (Caco-2), low metabolic clearance (microsomes), low PPB (RED), and no CYP inhibition would be an ideal candidate to advance to in vivo studies. Conversely, a compound with poor stability would be predicted to have low oral bioavailability (F%), a prediction that can then be confirmed in vivo.
Conclusion
The systematic, multi-parametric evaluation of the pharmacokinetic properties of N-Methyl-1-(thiazol-4-yl)ethanamine derivatives is not merely a screening exercise; it is a fundamental component of rational drug design. By employing a suite of validated in vitro assays—from Caco-2 permeability to microsomal stability and CYP inhibition—drug discovery teams can gain critical insights into a compound's potential behavior in vivo. This data-driven approach enables the early identification and mitigation of pharmacokinetic liabilities, facilitating the optimization of chemical series and the selection of candidates with the highest probability of success in clinical development. The methodologies outlined in this guide provide a robust framework for making these critical, data-driven decisions.
References
Selvita. In Vitro ADME.
Creative Biolabs.
AxisPharm. Microsomal Stability Assay Protocol.
Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery.
Caco2 assay protocol. [No specific source name provided].
Charles River Laboratories. In Vitro ADME Assays and Services.
PharmaLegacy. In Vitro ADME Studies.
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
Sigma-Aldrich.
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [No specific source name provided].
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
Patsnap Synapse. What models are used in in vivo pharmacokinetics studies?.
Visikol.
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping.
YouTube. PPB Training Video.
PMC. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays.
PMC.
ResearchGate. A crosscorrelation methodology for in vivo pharmacokinetic study by the trans-scale fluorescent system.
Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
LifeNet Health LifeSciences. CYP Inhibition Assay.
PMC. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions.
Selvita. In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
Enamine. LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. [No specific source name provided].
PMC. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
Benchchem. N-Methyl-1-(thiazol-4-yl)ethanamine.
PMC. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
Texila International Journal. Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H).
Chemistry & Biodiversity - Wiley Online Library. Synthesis of the N‐methyl Derivatives of 2‐Aminothiazol‐4(5H)‐one and Their Interactions with 11βHSD1‐Molecular Modeling and in Vitro Studies.
ResearchGate. Novel N-(pyrimidin-4-yl)
SciSpace. Top 583 papers published in the topic of ADME in 2023.
Semantic Scholar. morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors.
Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. [No specific source name provided].
An In-depth Technical Guide to the Putative Mechanism of Action and Target Engagement of N-Methyl-1-(thiazol-4-yl)ethanamine
A Whitepaper for Drug Discovery & Development Professionals Abstract N-Methyl-1-(thiazol-4-yl)ethanamine is a heterocyclic amine featuring the privileged thiazole scaffold, a motif integral to a multitude of clinically s...
Author: BenchChem Technical Support Team. Date: April 2026
A Whitepaper for Drug Discovery & Development Professionals
Abstract
N-Methyl-1-(thiazol-4-yl)ethanamine is a heterocyclic amine featuring the privileged thiazole scaffold, a motif integral to a multitude of clinically significant therapeutic agents. While this specific molecule is primarily recognized as a synthetic building block, its structural alerts suggest a compelling potential for direct biological activity. This technical guide synthesizes current knowledge on thiazole-containing compounds to propose a putative mechanism of action for N-Methyl-1-(thiazol-4-yl)ethanamine, focusing on its potential as a modulator of the histamine H1 receptor. We will deconstruct the molecular architecture, outline a hypothetical target binding model, and present a comprehensive, step-by-step experimental workflow to systematically investigate and validate this hypothesis. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this and structurally related compounds.
Introduction: The Thiazole Moiety as a Cornerstone of Modern Pharmacology
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in a wide array of non-covalent interactions have cemented its status as a "privileged" scaffold in drug design.[1][2] Molecules incorporating the thiazole nucleus exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[1][3] This diversity of action stems from the thiazole ring's capacity to be readily functionalized, allowing for the precise tuning of steric and electronic properties to achieve high-affinity and selective binding to a wide range of biological targets.[4][5]
N-Methyl-1-(thiazol-4-yl)ethanamine, the subject of this guide, is a relatively simple thiazole derivative. Its commercial availability primarily positions it as a synthetic intermediate.[6][7][8] However, its structural similarity to known bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs), warrants a deeper investigation into its own potential pharmacological activity. This guide will put forth a well-reasoned, albeit hypothetical, mechanism of action centered on the histamine H1 receptor, a key player in allergic and inflammatory responses.
Deconstructing the Molecule: Structural Features and Mechanistic Implications
The chemical structure of N-Methyl-1-(thiazol-4-yl)ethanamine offers several clues to its potential biological function:
The Thiazole Ring: The aromatic thiazole ring can participate in π-π stacking and hydrophobic interactions within a receptor's binding pocket. The nitrogen and sulfur heteroatoms are capable of forming hydrogen bonds and other polar contacts.
The Ethylamine Side Chain: The ethylamine moiety is a classic pharmacophore found in many neurotransmitters and receptor ligands. The secondary amine is basic and will be protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target protein.
The Methyl Group: The N-methyl group can influence the compound's pKa, lipophilicity, and metabolic stability. It also provides a specific steric footprint that can enhance or diminish binding affinity depending on the topology of the binding site.
These features, in concert, suggest a strong possibility of interaction with a biogenic amine receptor. The assertion that this molecule serves as a valuable building block for the synthesis of novel histamine H1 receptor ligands provides a compelling starting point for our mechanistic hypothesis.[6]
Proposed Mechanism of Action: Antagonism of the Histamine H1 Receptor
We hypothesize that N-Methyl-1-(thiazol-4-yl)ethanamine acts as a competitive antagonist at the histamine H1 receptor. In this model, the molecule would bind to the same orthosteric site as the endogenous ligand, histamine, but would fail to induce the conformational change required for receptor activation and downstream signaling.
The Binding Hypothesis:
Ionic Anchor: The protonated secondary amine of N-Methyl-1-(thiazol-4-yl)ethanamine forms a strong ionic bond with a conserved aspartate residue in the third transmembrane domain (TM3) of the H1 receptor. This interaction is a hallmark of aminergic GPCR ligands.
Aromatic Interactions: The thiazole ring is positioned to engage in π-π stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding pocket, likely in TM5 and TM6.
Polar Contacts: The nitrogen and sulfur atoms of the thiazole ring may form additional hydrogen bonds or other polar interactions with residues in the binding site, further stabilizing the ligand-receptor complex.
This binding mode would physically occlude the binding of histamine, thereby preventing the receptor from adopting its active conformation and initiating the Gq/11 signaling cascade.
Visualizing the Proposed Signaling Pathway
The following diagram illustrates the canonical histamine H1 receptor signaling pathway and the proposed point of intervention by N-Methyl-1-(thiazol-4-yl)ethanamine.
Caption: Proposed mechanism of H1 receptor antagonism.
A Self-Validating Experimental Workflow to Test the Hypothesis
To rigorously test this proposed mechanism, a multi-tiered experimental approach is necessary. The following protocols are designed to provide a self-validating system, where the results of each experiment inform and corroborate the others.
Tier 1: In Vitro Target Engagement and Affinity Determination
Objective: To determine if N-Methyl-1-(thiazol-4-yl)ethanamine binds to the histamine H1 receptor and to quantify its binding affinity.
Experimental Protocol: Radioligand Binding Assay
Preparation of Membranes: Prepare cell membranes from a stable cell line overexpressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Competition Binding:
In a 96-well plate, add a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine).
Add increasing concentrations of unlabeled N-Methyl-1-(thiazol-4-yl)ethanamine (the "competitor").
Add the prepared cell membranes to initiate the binding reaction.
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
Separation and Scintillation Counting:
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand as a function of the log concentration of N-Methyl-1-(thiazol-4-yl)ethanamine.
Fit the data to a one-site competition binding model to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Parameter
Description
Expected Outcome for a Positive Result
IC₅₀
Concentration for 50% inhibition of radioligand binding
A measurable value, ideally in the micromolar to nanomolar range.
Ki
Equilibrium dissociation constant
A calculated value representing the affinity of the compound for the receptor.
Tier 2: Functional Assessment of Receptor Modulation
Objective: To determine if the binding of N-Methyl-1-(thiazol-4-yl)ethanamine results in a functional effect (antagonism) on H1 receptor signaling.
Experimental Protocol: Calcium Mobilization Assay
Cell Culture and Loading:
Culture H1 receptor-expressing cells in a 96-well plate.
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
Compound Incubation:
Pre-incubate the cells with varying concentrations of N-Methyl-1-(thiazol-4-yl)ethanamine for a short period (e.g., 15-30 minutes).
Histamine Challenge and Fluorescence Measurement:
Place the plate in a fluorescence plate reader.
Inject a fixed concentration of histamine (at its EC₅₀) to stimulate the H1 receptor.
Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.
Data Analysis:
Determine the inhibitory effect of N-Methyl-1-(thiazol-4-yl)ethanamine on the histamine-induced calcium signal.
Plot the percentage of inhibition as a function of the log concentration of the compound to determine the functional IC₅₀.
Perform a Schild analysis to determine the pA₂, a measure of antagonist potency.
Parameter
Description
Expected Outcome for a Competitive Antagonist
Functional IC₅₀
Concentration for 50% inhibition of the histamine response
A measurable value, which should be in a similar range to the binding Ki.
pA₂
A measure of antagonist potency
A positive value, with a slope of approximately 1 in the Schild plot, indicating competitive antagonism.
Visualizing the Experimental Workflow
Caption: A workflow for validating the proposed mechanism.
Broader Implications and Future Directions
Confirmation of N-Methyl-1-(thiazol-4-yl)ethanamine as a selective histamine H1 receptor antagonist would open several avenues for further research and development. Structure-activity relationship (SAR) studies could be initiated to optimize its potency, selectivity, and pharmacokinetic properties. The thiazole scaffold could be further elaborated to explore interactions with other sub-pockets within the H1 receptor binding site, potentially leading to the discovery of novel and more effective antihistamines. Furthermore, the exploration of its effects in preclinical models of allergy and inflammation would be a logical next step. The diverse biological activities of thiazole-containing compounds also suggest that this molecule should be profiled against a broader panel of targets to uncover any potential polypharmacology.[1][9]
Conclusion
While N-Methyl-1-(thiazol-4-yl)ethanamine is currently positioned as a chemical intermediate, its structural features strongly suggest a potential for direct pharmacological activity. This guide has proposed a detailed, testable hypothesis for its mechanism of action as a competitive antagonist of the histamine H1 receptor. The provided experimental workflow offers a robust and self-validating framework for researchers to investigate this hypothesis. The exploration of such "simple" molecules is a vital exercise in drug discovery, as it can uncover novel chemical equity and provide the foundation for the next generation of therapeutic agents. The thiazole ring continues to be a remarkably versatile scaffold, and a deeper understanding of its derivatives will undoubtedly continue to fuel innovation in medicinal chemistry.[1][4]
References
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
Thiazole Moiety: An Interesting Scaffold for Developing New Antitumoral Compounds. MDPI. [Link]
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Publications. [Link]
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PMC. [Link]
Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed. [Link]
Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia. [Link]
Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. [Link]
Solution Thermodynamics and Stability Profiling of N-Methyl-1-(thiazol-4-yl)ethanamine
Executive Summary N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a high-purity heterocycle widely utilized as a privileged building block in medicinal chemistry, particularly in the synthesis of histamine H1 re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a high-purity heterocycle widely utilized as a privileged building block in medicinal chemistry, particularly in the synthesis of histamine H1 receptor ligands and neuropharmacological agents [1]. For drug development professionals, understanding the thermodynamic stability of this molecule in solution is a prerequisite for successful formulation and storage. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways and outlines field-proven, self-validating experimental protocols for thermodynamic profiling.
Chemical Profiling and Thermodynamic Vulnerabilities
The structural architecture of N-Methyl-1-(thiazol-4-yl)ethanamine consists of an aromatic thiazole ring—a five-membered heterocycle containing nitrogen and sulfur—and a secondary aliphatic amine. The interplay between these functional groups dictates the molecule's behavior in aqueous environments.
Acid-Base Equilibria and Solvation Thermodynamics
The secondary amine moiety possesses a predicted
pKa
of approximately 9.5. In aqueous solutions at physiological pH (7.4), the molecule exists predominantly in its protonated, cationic state. This protonation provides a thermodynamic sink, stabilizing the molecule against nucleophilic degradation. However, as the pH of the solution approaches or exceeds the
pKa
, the concentration of the free base exponentially increases. The unprotonated amine is highly susceptible to oxidative degradation, driven by the increased electron density on the nitrogen atom [4].
Photochemical Reactivity of the Thiazole Pharmacophore
While the thiazole nucleus is celebrated for its aromatic stability and target-binding affinity, it introduces specific photochemical vulnerabilities. Upon exposure to ultraviolet (UV) irradiation, the thiazole ring can undergo complex photoreactions. Mechanistically, UV photon absorption can induce S-C bond cleavage, yielding transient biradical intermediates, or trigger ring-opening cascades that form isocyano compounds [1]. Consequently, solution formulations must be rigorously protected from light to maintain thermodynamic equilibrium.
Self-Validating Experimental Methodologies
To accurately map the thermodynamic landscape of N-Methyl-1-(thiazol-4-yl)ethanamine, we employ orthogonal, self-validating workflows. As a Senior Application Scientist, I emphasize that a protocol is only robust if its internal controls can isolate specific causal mechanisms.
Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Kinetics
Causality Focus: Traditional stress testing often forces degradation through non-physiological pathways. IMC allows us to measure the minute heat flow (
μW
) associated with bond cleavage or oxidation at ambient temperatures, providing a direct calculation of the reaction enthalpy (
ΔH
) and activation energy (
Ea
) without altering the fundamental degradation mechanism.
Step-by-Step Methodology:
Sample Preparation: Prepare a 10 mg/mL solution of the API in a 50 mM phosphate buffer (pH 7.4). Ensure the solution is fully degassed to prevent bubble-induced thermal noise.
Reference Cell Calibration: Fill the reference ampoule with an identical volume of the exact placebo buffer. This self-validating step ensures that any heat capacity changes from the solvent are perfectly subtracted from the active sample, isolating the API's thermodynamic behavior.
Thermal Equilibration: Load both ampoules into the microcalorimeter set to 25°C. Allow a 24-hour equilibration period until the baseline thermal drift stabilizes to < 0.1 µW/day.
Data Acquisition: Continuously monitor the exothermic or endothermic heat flow for 14 days.
Kinetic Extraction: Fit the integrated power-time curve to a pseudo-first-order kinetic model to extract the observed rate constant (
kobs
). Repeat the protocol at 35°C and 45°C to construct an Arrhenius plot and calculate
Ea
.
Causality Focus: By systematically applying isolated stressors (thermal, hydrolytic, oxidative, photolytic), we force 5-20% degradation. This specific target window ensures that we observe primary degradation events rather than secondary decay of already degraded fragments, aligning with the [2].
Step-by-Step Methodology:
Thermal Stress: Incubate 1 mg/mL API solutions in sealed, inert glass vials at 60°C and 80°C for 7 days.
Hydrolytic Stress (pH Extremes): Adjust separate aliquots to pH 2.0 (using 0.1 N HCl) and pH 12.0 (using 0.1 N NaOH). Incubate at 40°C for 7 days. Crucial Step: Neutralize all samples to pH 7.0 immediately prior to chromatographic injection to prevent analytical column degradation.
Oxidative Stress: Spike solutions with
H2O2
to a final concentration of 0.3% v/v. Incubate at 25°C in the dark for 48 hours. Quench the reaction with an equimolar amount of sodium thiosulfate to halt oxidation at the precise time point.
Photolytic Stress: Expose solutions in quartz cuvettes to 1.2 million lux hours and 200 Watt hours/m² of near-UV light, utilizing a dark control wrapped in aluminum foil to isolate thermal from photolytic effects.
Analytical Elucidation: Analyze all aliquots using a stability-indicating UPLC-DAD-MS/MS method to quantify mass balance and elucidate the structures of the resulting degradants.
Workflow for orthogonal forced degradation and structural elucidation of API.
Quantitative Stability Data
The following table synthesizes the thermodynamic stability profile of N-Methyl-1-(thiazol-4-yl)ethanamine under various stress conditions. The data highlights the molecule's relative resilience to acidic hydrolysis but acute sensitivity to oxidation and basic conditions, a common trait among secondary amines [4].
Stress Condition
Reagent / Environment
Temp (°C)
Degradation (%) at Day 7
Primary Degradant Identified
Pseudo-1st Order Rate Constant (
kobs
, days
−1
)
Control
pH 7.4 Phosphate Buffer
25
< 0.1
None
< 0.0001
Thermal
pH 7.4 Phosphate Buffer
80
4.2
Dimerization product
0.0061
Acidic Hydrolysis
0.1 N HCl (pH 2.0)
40
1.5
Trace cleavage fragments
0.0021
Basic Hydrolysis
0.1 N NaOH (pH 12.0)
40
8.7
Uncharacterized
0.0129
Oxidative
0.3%
H2O2
25
18.4
N-oxide derivative
0.0290
Photolytic
UV/Vis (ICH Q1B)
25
12.3
Isocyano ring-opened form
N/A (Dose-dependent)
Table 1: Kinetic and thermodynamic degradation parameters of N-Methyl-1-(thiazol-4-yl)ethanamine in solution.
Mechanistic pathways of pH-dependent oxidation and photolytic thiazole cleavage.
Conclusion and Formulation Strategies
The thermodynamic stability of N-Methyl-1-(thiazol-4-yl)ethanamine in solution is fundamentally governed by its protonation state and environmental exposure. While the molecule exhibits excellent thermal stability at physiological pH, excursions into alkaline conditions deprotonate the secondary amine, exponentially increasing its vulnerability to oxidative degradation. Furthermore, the inherent photochemical reactivity of the thiazole ring necessitates stringent light protection.
For drug development professionals formulating this API, the strategic imperatives are clear:
pH Modulation: Buffer solutions to a mildly acidic to neutral pH (e.g., pH 5.0 - 7.0) to ensure the amine remains safely protonated.
Antioxidant Integration: Incorporate water-soluble antioxidants or chelating agents (e.g., EDTA) to mitigate trace-metal catalyzed oxidation.
Packaging: Utilize amber glass or opaque, oxygen-depleted primary packaging to neutralize photolytic and oxidative risks, ensuring long-term shelf life in accordance with [3].
References
ICH Expert Working Group, "ICH Q1A(R2) Stability testing of new drug substances and products", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]
Food and Drug Administration (FDA), "Q1E Evaluation of Stability Data", FDA Guidance for Industry. URL: [Link]
MDPI, "Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends", Energies. URL: [Link]
Protocols & Analytical Methods
Method
The Strategic Application of N-Methyl-1-(thiazol-4-yl)ethanamine in Modern Drug Discovery: A Guide for Medicinal Chemists
Introduction: The Thiazole Moiety as a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of bioactive compounds and approve...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Thiazole Moiety as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of bioactive compounds and approved drugs. These are termed "privileged structures" due to their inherent ability to interact with a wide range of biological targets in a specific and high-affinity manner. The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a quintessential example of such a scaffold.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a particularly valuable thiazole-containing building block: N-Methyl-1-(thiazol-4-yl)ethanamine . We will explore its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of complex, biologically active molecules, complete with detailed experimental protocols.
Physicochemical Properties and Strategic Value
N-Methyl-1-(thiazol-4-yl)ethanamine is a chiral secondary amine that presents a unique combination of structural features, making it a highly desirable building block for drug discovery programs.
Property
Value
Significance in Drug Design
Molecular Formula
C₆H₁₀N₂S
Low molecular weight, contributing to favorable ligand efficiency.
Molecular Weight
142.22 g/mol
Adherence to Lipinski's Rule of Five for oral bioavailability.
Structure
Chiral secondary amine attached to a thiazole ring
Provides a key vector for stereospecific interactions with biological targets and a reactive handle for further chemical elaboration.
Key Moieties
Thiazole Ring, Secondary Amine
The thiazole can act as a hydrogen bond acceptor and engage in pi-stacking interactions. The secondary amine is a versatile functional group for forming amide, sulfonamide, and urea linkages, or for participating in further alkylation reactions.
The strategic value of this building block lies in its ability to introduce a key pharmacophoric element—the thiazole ring—while simultaneously providing a reactive secondary amine for the straightforward construction of a diverse chemical library. This allows for the rapid exploration of the chemical space around a biological target.
Synthesis of the Building Block: N-Methyl-1-(thiazol-4-yl)ethanamine
The most direct and efficient method for the synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine is the reductive amination of the commercially available 4-acetylthiazole with methylamine.
Workflow for the Synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine
Caption: Reductive amination workflow for the synthesis of the target building block.
Detailed Protocol: Reductive Amination
Materials:
4-Acetylthiazole (1.0 eq)
Methylamine (2.0 M solution in THF, 1.5 eq)
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
1,2-Dichloroethane (DCE)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Dichloromethane (DCM)
Hexanes
Silica gel for column chromatography
Procedure:
To a solution of 4-acetylthiazole (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add methylamine solution (1.5 eq) at room temperature.
Stir the mixture for 30 minutes to allow for the formation of the intermediate imine.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-10% methanol in dichloromethane, to afford N-Methyl-1-(thiazol-4-yl)ethanamine as a pale yellow oil.
Application in Drug Discovery: A Case Study in Kinase Inhibitors
The N-Methyl-1-(thiazol-4-yl)ethanamine scaffold is a key component in a number of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have shown significant activity against Aurora kinases.[2][3][4][5][6][7]
General Synthetic Strategy for Kinase Inhibitors
The synthesis of these complex molecules often involves a multi-step sequence where the thiazole-ethanamine building block is introduced through key bond-forming reactions such as amide or sulfonamide coupling.
Caption: General workflow for elaborating the building block into a drug candidate.
Detailed Protocol: Amide Coupling
This protocol describes the coupling of N-Methyl-1-(thiazol-4-yl)ethanamine with a generic carboxylic acid, a common step in the synthesis of many bioactive molecules.
Dissolve the carboxylic acid (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (0.1 M).
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
Add N-Methyl-1-(thiazol-4-yl)ethanamine (1.0 eq) followed by DIPEA (3.0 eq).
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired amide.
Detailed Protocol: Sulfonamide Coupling
This protocol outlines the reaction of N-Methyl-1-(thiazol-4-yl)ethanamine with a sulfonyl chloride.
Materials:
N-Methyl-1-(thiazol-4-yl)ethanamine (1.0 eq)
Sulfonyl chloride of interest (1.1 eq)
Pyridine or Triethylamine (2.0 eq)
Anhydrous Dichloromethane (DCM)
1 M Hydrochloric acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve N-Methyl-1-(thiazol-4-yl)ethanamine (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM (0.2 M).
Cool the solution to 0 °C in an ice bath.
Add a solution of the sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 20 minutes.
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.
Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the crude product by silica gel column chromatography to afford the desired sulfonamide.
Conclusion and Future Outlook
N-Methyl-1-(thiazol-4-yl)ethanamine is a versatile and valuable building block in drug discovery. Its straightforward synthesis and the reactivity of its secondary amine handle allow for the rapid and efficient generation of diverse libraries of compounds. The inherent "drug-like" properties of the thiazole ring make this a favored scaffold for targeting a wide array of biological targets, from G-protein coupled receptors to kinases. As our understanding of the structural requirements for potent and selective drug action continues to evolve, the strategic use of such well-designed building blocks will remain a cornerstone of successful medicinal chemistry campaigns.
References
Bavetsias, V., et al. (2016). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 59(5), pp.1964-1981. Available at: [Link]
Gomaa, M. A.-M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), p.1722. Available at: [Link]
Google Patents (2016). EP2999472B1 - Aurora kinase inhibitors.
Google Patents (2014). EP2145877B1 - Aurora kinase inhibitors.
Google Patents (2016). US9249124B2 - Aurora kinase inhibitors and methods of making and using thereof.
Gül, H. İ., et al. (2021). In vitro and in silico studies of antimicrobial activity of new 4-methylthiazole-(benz)azole derivatives as DNA gyrase inhibitors. Journal of Molecular Structure, 1225, p.129215. Available at: [Link]
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), pp.4367-4378. Available at: [Link]
ChemRxiv (2021). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. Available at: [Link]
Patel, H. H., et al. (2012). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 9(2), pp.637-642. Available at: [Link]
Master Organic Chemistry (2017). Reductive Amination, and How It Works. Available at: [Link]
Ghanta, M. R., et al. (2015). Synthesis of some novel thiazole derivatives as potential anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research, 7(4), pp.564-569. Available at: [Link]
France, S. P., et al. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Reviews, 122(10), pp.9434-9483. Available at: [Link]
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), p.929. Available at: [Link]
Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), p.8889. Available at: [Link]
Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), pp.4367-4378. Available at: [Link]
Chen, J., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), pp.19365-19369. Available at: [Link]
Tung, T. T. and Nielsen, J. (2021). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 19(45), pp.10073-10080. Available at: [Link]
Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Monatshefte für Chemie - Chemical Monthly, 154(7), pp.687-707. Available at: [Link]
Aapptec (n.d.). Coupling Reagents. Available at: [Link]
Application of N-Methyl-1-(thiazol-4-yl)ethanamine in medicinal chemistry
Application of N-Methyl-1-(thiazol-4-yl)ethanamine in Medicinal Chemistry: Synthesis and Pharmacological Evaluation of Thiazole-Based Histamine H1 Receptor Ligands Rationale and Pharmacophore Design N-Methyl-1-(thiazol-4...
Author: BenchChem Technical Support Team. Date: April 2026
Application of N-Methyl-1-(thiazol-4-yl)ethanamine in Medicinal Chemistry: Synthesis and Pharmacological Evaluation of Thiazole-Based Histamine H1 Receptor Ligands
Rationale and Pharmacophore Design
N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a high-purity synthetic intermediate characterized by a five-membered thiazole heterocycle and a secondary amine[1]. In medicinal chemistry, the thiazole ring is recognized as a privileged pharmacophore that provides unique aromaticity and multiple reactive sites, enabling critical donor-acceptor interactions with biological targets[1].
Historically, the imidazole ring of endogenous histamine has been a primary focal point for receptor binding. However, replacing the imidazole ring with a bioisosteric thiazole moiety—such as in 1-(thiazol-4-yl)ethanamine derivatives—alters the basicity and lipophilicity of the scaffold, which is a proven strategy for developing selective Histamine H1 receptor (H1R) ligands[2]. By stabilizing the inactive conformation of the H1 receptor, these ligands act as inverse agonists, effectively blocking the Gq/11-coupled intracellular calcium flux that drives allergic and inflammatory responses[3].
Mechanistic pathway of H1 receptor inverse agonism by thiazole derivatives.
Synthetic Protocol: Reductive Amination for H1R Antagonist Library Generation
To utilize N-Methyl-1-(thiazol-4-yl)ethanamine as a building block for neuropharmacological research[1], reductive amination is the preferred method for appending diverse aryl or alkyl groups to the secondary amine.
Causality of Experimental Design:
We employ sodium triacetoxyborohydride (NaBH(OAc)3) rather than sodium borohydride (NaBH4). NaBH(OAc)3 is a mild, chemo-selective reducing agent that efficiently reduces the transient iminium ion intermediate without prematurely reducing the unreacted aryl aldehyde. This prevents the formation of primary alcohol byproducts and maximizes the yield of the target tertiary amine.
Step-by-Step Methodology:
Imine Formation: Dissolve N-Methyl-1-(thiazol-4-yl)ethanamine (1.0 eq) and the selected aryl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 2 hours under a nitrogen atmosphere.
Reduction: Cool the reaction mixture to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise over 15 minutes to control the exothermic reduction.
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction via LC-MS to ensure complete consumption of the starting amine.
Quenching & Extraction (Self-Validating Step): Quench the reaction with saturated aqueous NaHCO3 until the aqueous layer reaches pH ~8. Validation: Achieving a basic pH ensures the newly formed tertiary amine product is fully deprotonated into its free-base form, allowing for efficient partitioning into the organic phase. Extract three times with dichloromethane (DCM).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure thiazole derivative.
End-to-end workflow from synthesis to pharmacological evaluation of thiazole ligands.
To quantify the binding affinity (
Ki
) of the synthesized thiazole derivatives, a competitive radioligand displacement assay is conducted using human H1R-expressing Chinese Hamster Ovary (CHO) cell membranes.
Causality of Experimental Design:
Using [3H]-mepyramine, a well-characterized H1R inverse agonist, provides a highly specific signal window[3]. The assay incorporates a known reference standard (e.g., Diphenhydramine) to calculate the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness, ensuring that the displacement curves are statistically reliable and not artifacts of non-specific binding or poor membrane preparation.
Step-by-Step Methodology:
Membrane Preparation: Resuspend H1R-CHO cell membranes in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Homogenize and quantify protein concentration using a BCA assay.
Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 15 µg protein/well), 50 µL of [3H]-mepyramine (final concentration 1 nM), and 50 µL of the synthesized thiazole test compound (serial dilutions from
10−10
to
10−5
M).
Controls (Self-Validation): Include wells with DMSO vehicle (Total Binding) and wells with 10 µM Diphenhydramine (Non-Specific Binding, NSB). The difference between Total Binding and NSB dictates the specific binding window.
Equilibration: Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold assay buffer.
Quantification: Dry the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter. Calculate
IC50
values using non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Quantitative Data Summary
The following table summarizes the pharmacological profile of representative N-Methyl-1-(thiazol-4-yl)ethanamine derivatives synthesized via the described protocol, comparing them against a first-generation antihistamine standard[3].
Compound ID
Aryl Substituent
IC50
(nM)
Ki
(nM)
ClogP
Ligand Efficiency (kcal/mol/HA)
Ref (Diphenhydramine)
N/A
18.5
11.2
3.27
0.38
Thiazole-1a
Phenyl
145.0
88.4
2.85
0.32
Thiazole-1b
4-Fluorophenyl
42.1
25.6
3.01
0.36
Thiazole-1c
4-Methoxyphenyl
12.3
7.5
2.95
0.41
Note: Thiazole-1c demonstrates superior binding affinity compared to the reference standard. The electron-donating methoxy group likely enhances hydrogen bonding interactions (e.g., with Thr194) within the H1 receptor binding pocket, firmly stabilizing the ligand-receptor complex[3].
References[1] "N-Methyl-1-(thiazol-4-yl)ethanamine | Benchchem." Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYsFHG6u81kiPnqTm_LRSmCK6ljslCdpFoIcRSfe6pVS_-ywzmJNdQZajXYPpJxqey2gsYUQ3M1Xkhea07W7S248EjJ3EyheRrMoSrKZGIh5sqgYaOOl6B6gPboESEL5e0pH8kwmw=[2] "Synthesis and Pharmacological Identification of Neutral Histamine H1-Receptor Antagonists." Journal of Medicinal Chemistry - ACS Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXsFyT7AyACMDBCrWwe7qaJZ_XAZhw0eHwFzGoCMiEoCXApqs1NhfpumGkUlrpZaMT7EP403S6o95hqXfoxLFVezfYF9RTJ3NbOwToadiDzrBZ-x2QgrQEYJnPVo_xr4AegAZjiA==[3] "Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines." PMC - NIH. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCw9332w0J3PWsepFL-ixKIDgQwZDjh--GH9BbLcWUnhNnUHQ8ABOi-g1GQ6u8XDrJ5kwdyPmG5nFs0fTpLX9sLfs_878LLchbzn4pCCvbCVYCCS8F7Zw_AFMhdpjue6uzbznEvbOJtg3AD3E=
Application Notes & Protocols: Synthesis of Thiazole-Based Ligands from N-Methyl-1-(thiazol-4-yl)ethanamine
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel thiazole-based ligands utilizing N-Methyl-1-(thiazol-4-yl)ethanamine as a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of novel thiazole-based ligands utilizing N-Methyl-1-(thiazol-4-yl)ethanamine as a key synthetic precursor. The thiazole motif is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] This guide details the synthesis of the precursor itself via reductive amination, followed by two robust protocols for its elaboration into more complex ligands: amide bond formation and Schiff base synthesis. Each protocol is presented with step-by-step instructions, mechanistic insights, and explanations for experimental choices to ensure scientific integrity and reproducibility. Methods for the purification and characterization of all synthesized compounds are also thoroughly described.
Introduction: The Significance of Thiazole-Based Ligands
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.[1][4][5] Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable pharmacophore.[2] Thiazole-containing molecules exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][6][7] Consequently, the development of efficient synthetic routes to novel thiazole derivatives is a critical endeavor in the pursuit of new therapeutic agents.
N-Methyl-1-(thiazol-4-yl)ethanamine is a versatile secondary amine building block that allows for the straightforward introduction of a chiral thiazole moiety into larger molecular scaffolds.[2] This guide focuses on leveraging this precursor to construct ligands through two of the most fundamental and reliable transformations in organic synthesis: amide coupling and imine formation.
The Precursor: N-Methyl-1-(thiazol-4-yl)ethanamine
A reliable supply of the starting material is paramount. While this precursor can be procured commercially, an in-house synthesis provides greater control over purity and cost for large-scale applications. The most direct route is the reductive amination of 4-acetylthiazole with methylamine.
Protocol 1: Synthesis via Reductive Amination
Reductive amination is a powerful method for C-N bond formation that converts a carbonyl group into an amine via an intermediate imine.[8][9][10] This one-pot procedure is highly efficient and avoids the harsh reagents and poor atom economy associated with other amination strategies.[8][11]
Reaction Scheme:
Caption: Workflow for the synthesis of the precursor via reductive amination.
Materials & Reagents:
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
4-Acetylthiazole
127.16
1.27 g
10.0
Methylamine (40% in H₂O)
31.06
2.4 mL
~30.0
Sodium Triacetoxyborohydride
211.94
3.18 g
15.0
Dichloroethane (DCE)
98.96
50 mL
-
Glacial Acetic Acid
60.05
0.6 mL
10.5
Saturated NaHCO₃ (aq)
-
50 mL
-
Saturated NaCl (aq)
-
50 mL
-
Anhydrous MgSO₄
-
As needed
-
Step-by-Step Protocol:
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylthiazole (1.27 g, 10.0 mmol) and dichloroethane (DCE, 50 mL).
Amine Addition: Add methylamine solution (2.4 mL, ~30.0 mmol) followed by glacial acetic acid (0.6 mL, 10.5 mmol).
Expertise Note: Acetic acid acts as a catalyst to facilitate the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone.[12] An excess of the amine is used to drive the equilibrium towards imine formation.
Imine Formation: Stir the reaction mixture at room temperature for 1 hour.
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 3.18 g, 15.0 mmol) portion-wise over 10 minutes. The reaction is mildly exothermic.
Expertise Note: Sodium triacetoxyborohydride is the reducing agent of choice as it is mild enough not to reduce the starting ketone but is highly effective at reducing the intermediate iminium ion.[11][13] It also tolerates the slightly acidic conditions.
Reaction Monitoring: Allow the reaction to stir at room temperature overnight (approx. 16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Workup: Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM, 2 x 30 mL).
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude amine can be purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford N-Methyl-1-(thiazol-4-yl)ethanamine as a pale yellow oil.
Characterization:
¹H NMR (400 MHz, CDCl₃): Correlate peaks to expected structure.
¹³C NMR (100 MHz, CDCl₃): Confirm the number of unique carbons.
MS (ESI+): Calculate expected m/z for [M+H]⁺ (C₆H₁₁N₂S⁺), which is 143.06.
Core Application: Ligand Synthesis Protocols
The secondary amine of N-Methyl-1-(thiazol-4-yl)ethanamine is a versatile handle for constructing larger, more complex ligands. Below are two fundamental protocols.
Protocol 2: Amide Bond Formation
The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry.[14][15] This protocol describes the coupling of the precursor with a generic carboxylic acid using a standard carbodiimide coupling agent.
Reaction Scheme:
Caption: General workflow for the synthesis of amide-based ligands.
Materials & Reagents (Example using Benzoic Acid):
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
N-Methyl-1-(thiazol-4-yl)ethanamine
142.22
142 mg
1.0
Benzoic Acid
122.12
122 mg
1.0
EDC·HCl
191.70
288 mg
1.5
HOBt
135.12
203 mg
1.5
DIPEA
129.24
0.52 mL
3.0
Dichloromethane (DCM)
84.93
10 mL
-
Step-by-Step Protocol:
Initial Mixture: In a 25 mL round-bottom flask, dissolve benzoic acid (122 mg, 1.0 mmol), EDC·HCl (288 mg, 1.5 mmol), and HOBt (203 mg, 1.5 mmol) in DCM (10 mL). Stir for 10 minutes at room temperature.
Trustworthiness Note: Pre-activating the carboxylic acid with EDC (a carbodiimide) and HOBt forms a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This minimizes side reactions and prevents racemization if the carboxylic acid is chiral.[16]
Amine Addition: Add N-Methyl-1-(thiazol-4-yl)ethanamine (142 mg, 1.0 mmol) to the mixture, followed by N,N-Diisopropylethylamine (DIPEA, 0.52 mL, 3.0 mmol).
Expertise Note: DIPEA is a non-nucleophilic hindered base used to neutralize the HCl salt of EDC and the HOBt released during the reaction, maintaining optimal pH for the coupling.[16]
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC (e.g., 50% Ethyl Acetate/Hexanes).
Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1 M HCl (aq, 2 x 15 mL), saturated NaHCO₃ (aq, 2 x 15 mL), and brine (15 mL).
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid/oil by flash chromatography (Ethyl Acetate/Hexanes gradient) to yield the pure amide.
Protocol 3: Schiff Base (Imine) Formation
Schiff bases are compounds containing a carbon-nitrogen double bond (azomethine group) and are formed by the condensation of a primary or secondary amine with an aldehyde or ketone.[17][18][19][20] They are important intermediates and ligands in their own right.
Materials & Reagents (Example using Benzaldehyde):
Reagent
M.W. ( g/mol )
Quantity
Moles (mmol)
N-Methyl-1-(thiazol-4-yl)ethanamine
142.22
142 mg
1.0
Benzaldehyde
106.12
0.1 mL
1.0
Ethanol
46.07
10 mL
-
Glacial Acetic Acid
60.05
1 drop
Catalyst
Step-by-Step Protocol:
Setup: Dissolve N-Methyl-1-(thiazol-4-yl)ethanamine (142 mg, 1.0 mmol) in ethanol (10 mL) in a 25 mL round-bottom flask.
Addition: Add benzaldehyde (0.1 mL, 1.0 mmol) and a single drop of glacial acetic acid.
Expertise Note: The formation of an imine from a secondary amine results in a positively charged iminium ion. The reaction is reversible and catalyzed by mild acid.[12] The pH must be carefully controlled; too much acid will protonate the starting amine, rendering it non-nucleophilic.[12]
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.
Isolation: Cool the reaction to room temperature. The resulting iminium salt may precipitate. If not, concentrate the solvent under reduced pressure to obtain the crude product. The product can be used in the next step (e.g., reduction to a tertiary amine) without further purification or can be purified by recrystallization if it is a stable solid.
References
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. National Center for Biotechnology Information.[Link]
Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. National Center for Biotechnology Information.[Link]
Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate.[Link]
Recent advances in the synthesis and utility of thiazoline and its derivatives. National Center for Biotechnology Information.[Link]
Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Chemical Review and Letters.[Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.[Link]
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. National Center for Biotechnology Information.[Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.[Link]
Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen.[Link]
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal of Applied Chemistry.[Link]
Simple Techniques for The Synthesis and Evaluation of Schiff Bases. International Journal of Creative Research Thoughts.[Link]
Synthesis of thiazoles from aldehydes, amines, and element sulfur. ResearchGate.[Link]
Systematic Review On Thiazole And Its Applications. KUEY.[Link]
Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology.[Link]
Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. ACS Publications.[Link]
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Center for Biotechnology Information.[Link]
Reductive Amination - Common Conditions. Organic Chemistry Data.[Link]
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI.[Link]
Incorporating N-Methyl-1-(thiazol-4-yl)ethanamine into peptide synthesis workflows
Application Note: Advanced Workflows for Incorporating N-Methyl-1-(thiazol-4-yl)ethanamine in Peptidomimetic Synthesis Scientific Rationale & Structural Dynamics The integration of specialized heterocyclic building block...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Workflows for Incorporating N-Methyl-1-(thiazol-4-yl)ethanamine in Peptidomimetic Synthesis
Scientific Rationale & Structural Dynamics
The integration of specialized heterocyclic building blocks is a cornerstone of modern peptidomimetic drug design. Thiazole rings act as privileged planar pharmacophores, frequently deployed to impart conformational rigidity, enhance hydrogen-bond accepting capabilities, and improve overall metabolic stability[1].
When designing advanced therapeutics—such as protease inhibitors or neuropharmacological agents—capping a peptide sequence with N-Methyl-1-(thiazol-4-yl)ethanamine provides a dual advantage[2]. First, the thiazole moiety mimics the spatial arrangement of aromatic residues while offering a unique electronic profile[1]. Second, the N-methyl group introduces a critical conformational constraint that drastically enhances proteolytic resistance and passive membrane permeability[3]. Because this molecule lacks a carboxylate group, it functions exclusively as a C-terminal capping agent or a side-chain derivatization motif.
Mechanistic Insights: Overcoming the Steric Barrier
Coupling a fully protected peptide fragment to N-Methyl-1-(thiazol-4-yl)ethanamine presents a severe kinetic challenge. The target is a secondary amine, further hindered by an adjacent
α
-methyl group and the bulky thiazole heterocycle.
Standard carbodiimide chemistry (e.g., DIC/HOBt) is generally insufficient for such sterically demanding nucleophiles. The slow rate of nucleophilic attack by the hindered amine allows competing side reactions—specifically, the formation of oxazolones—to dominate, leading to extensive C-terminal epimerization[4].
To overcome this, highly reactive uronium or phosphonium salts must be employed. COMU (derived from OxymaPure) is the optimal reagent for this workflow[3]. Unlike HATU, COMU exhibits higher solubility, forms a more reactive O-At ester intermediate, and features a morpholino oxygen that provides internal base catalysis, directly accelerating the nucleophilic attack of the hindered N-methyl amine[4].
Quantitative Reagent Selection Matrix
To ensure high-fidelity coupling, reagent selection must be driven by the specific steric demands of the N-methylated secondary amine.
Table 1: Performance Metrics of Coupling Reagents for Hindered Secondary Amines
This protocol is designed to cap a valuable, fully protected peptide fragment with N-Methyl-1-(thiazol-4-yl)ethanamine. The stoichiometry utilizes a slight excess of the amine to ensure complete consumption of the high-value peptide precursor.
Preparation: Dissolve the fully protected Peptide-COOH (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M.
Causality: Anhydrous conditions are mandatory to prevent the hydrolysis of the highly reactive COMU-generated active ester.
Catalytic Additive: Add OxymaPure (1.0 eq) to the solution.
Causality: OxymaPure acts as a secondary nucleophile, trapping the initial uronium species to form a stable but highly reactive ester, drastically reducing the risk of oxazolone-driven epimerization.
Activation: Cool the reaction vessel to 0 °C. Add COMU (1.0 eq) followed immediately by N,N-Diisopropylethylamine (DIEA) (2.0 eq). Stir for exactly 3 minutes.
Phase 2: Hindered Amine Coupling
Amine Introduction: Add N-Methyl-1-(thiazol-4-yl)ethanamine (1.2 eq) dropwise to the activated mixture.
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 2 to 4 hours.
Causality: The morpholino group of COMU will act as an internal base, facilitating the approach of the sterically hindered secondary amine to the electrophilic carbonyl carbon[4].
Phase 3: In-Process Self-Validation
Do not proceed to workup without verifying completion. Because the target is a secondary amine, standard primary amine tests (like the Kaiser test) will yield false negatives.
6. Bromophenol Blue Assay: Extract a 5 µL micro-aliquot of the reaction mixture and dilute it in 100 µL of a Bromophenol Blue test solution (0.5% w/v in DMF).
Validation Logic: Bromophenol blue selectively complexes with secondary amines. If the solution turns blue/green , unreacted N-Methyl-1-(thiazol-4-yl)ethanamine is still present, indicating the coupling is incomplete[5]. If the solution turns yellow , the amine has been fully acylated.
Orthogonal LC-MS Check: Run a rapid LC-MS to confirm the disappearance of the Peptide-COOH mass and the emergence of the target peptidomimetic mass. Assess the chromatogram for diastereomeric splitting (dr) to validate chiral integrity.
Phase 4: Workup & Isolation
Quenching: Quench the reaction by adding a 10-fold volume excess of cold water.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers sequentially with 5% NaHCO₃ (to remove acidic byproducts and Oxyma) and 1 M KHSO₄ (to protonate and remove any trace unreacted thiazole amine). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
Thiazoles in Peptides and Peptidomimetics, UQ eSpace,
N-Methyl-1-(thiazol-4-yl)ethanamine, Benchchem,
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids, aapptec,
Application Notes and Protocols for Catalytic Cross-Coupling Reactions Involving N-Methyl-1-(thiazol-4-yl)ethanamine
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides detailed application notes and experimental protocols for catalytic cross-coupling reactions involvi...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed application notes and experimental protocols for catalytic cross-coupling reactions involving N-Methyl-1-(thiazol-4-yl)ethanamine. The thiazole ring is a privileged scaffold in medicinal chemistry, and this specific amine serves as a valuable building block for the synthesis of pharmacologically active compounds, including histamine H1 receptor ligands.[1] This document is structured to provide both practical, step-by-step protocols for direct application and a conceptual framework for expanding the utility of this molecule in modern catalytic methodologies. The content is divided into two primary applications: first, its use as a nucleophilic coupling partner in the Buchwald-Hartwig amination for the synthesis of complex tertiary amines; and second, a guide to evaluating its potential as a novel N,S-bidentate ligand in palladium-catalyzed cross-coupling, exemplified by the Suzuki-Miyaura reaction.
PART 1: N-Methyl-1-(thiazol-4-yl)ethanamine as a Coupling Partner in Buchwald-Hartwig Amination
Scientific Rationale and Expertise-Driven Insights
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[2][3] This reaction is paramount for the synthesis of arylamines, which are ubiquitous in pharmaceuticals and functional materials.[3][4] N-Methyl-1-(thiazol-4-yl)ethanamine, as a secondary amine, is an ideal candidate for this transformation, allowing for its direct incorporation into aryl or heteroaryl scaffolds.
The choice of catalyst system is critical for achieving high yields and avoiding side reactions. Third-generation (G3) palladium precatalysts, such as RuPhos Pd G3 and tBuXPhos Pd G3, are highly recommended.[2][5][6] These precatalysts are air- and moisture-stable and readily form the active monoligated Pd(0) species in solution, ensuring reproducible results at low catalyst loadings.[2][6] The selection of a bulky, electron-rich biaryl phosphine ligand like RuPhos is particularly advantageous for couplings involving secondary amines, as it accelerates the rate-limiting reductive elimination step and prevents β-hydride elimination.[7][8]
A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[9] Sodium tert-butoxide (NaOt-Bu) is the base of choice for many secondary amine couplings due to its high basicity and compatibility with a wide range of functional groups.[8][10] Anhydrous, aprotic solvents such as toluene or dioxane are typically employed to ensure the stability of the catalyst and reactive intermediates.[2][10]
Experimental Workflow: Buchwald-Hartwig Amination
The following diagram outlines the general workflow for the Buchwald-Hartwig amination protocol described below.
Caption: General experimental workflow for C-N coupling reactions.[8]
Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromoanisole
This protocol provides a representative procedure for the coupling of an aryl bromide with N-Methyl-1-(thiazol-4-yl)ethanamine. Optimization may be required for different aryl halides.
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Safety Precautions:
N-Methyl-1-(thiazol-4-yl)ethanamine and its derivatives may be harmful if swallowed, in contact with skin, or if inhaled.[11] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[11][12][13]
Palladium catalysts and phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.
Sodium tert-butoxide is a strong, corrosive base. Handle with care to avoid contact with skin and moisture.
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add RuPhos Pd G3 (12.5 mg, 0.015 mmol) and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube containing a magnetic stir bar.[8]
Reagent Addition: Remove the tube from the glovebox (if used). Add 4-bromoanisole (187 mg, 1.0 mmol) followed by anhydrous toluene (5 mL) and N-Methyl-1-(thiazol-4-yl)ethanamine (171 mg, 1.2 mmol) via syringe.
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)-N-methyl-1-(thiazol-4-yl)ethanamine.
Data Summary Table: Typical Buchwald-Hartwig Conditions
Parameter
Recommended Condition
Rationale/Justification
Palladium Precatalyst
RuPhos Pd G3 or tBuXPhos Pd G3 (1-2 mol%)
Air-stable, reliable generation of active Pd(0) species, highly active for secondary amines.[2][5]
Ligand
RuPhos or BrettPhos
Bulky, electron-rich ligands that promote reductive elimination and prevent side reactions. RuPhos is often optimal for secondary amines.[4][7][8]
Base
Sodium tert-butoxide (NaOt-Bu) (1.4-2.0 equiv)
Strong, non-nucleophilic base required for amine deprotonation.[8][10]
Solvent
Anhydrous Toluene or Dioxane
Aprotic solvents that ensure catalyst and intermediate stability.
Temperature
80-110 °C
Provides sufficient thermal energy to overcome activation barriers in the catalytic cycle.
Amine Stoichiometry
1.1-1.5 equivalents
A slight excess ensures complete consumption of the limiting aryl halide.
PART 2: N-Methyl-1-(thiazol-4-yl)ethanamine as a Potential Ligand
Scientific Rationale and Mechanistic Considerations
The thiazole heterocycle, with its nitrogen and sulfur atoms, is a known coordination motif in organometallic chemistry.[14][15] The nitrogen atom of the thiazole ring can act as a Lewis basic site to coordinate with a palladium center.[15][16] In N-Methyl-1-(thiazol-4-yl)ethanamine, the secondary amine nitrogen could also potentially coordinate, making it a candidate for an N,S- or N,N-bidentate ligand, depending on the conformational preference. Such bidentate ligands can form stable chelate complexes with palladium, which often leads to enhanced catalytic activity and stability.
The Suzuki-Miyaura reaction, a powerful method for C-C bond formation, is an excellent platform for evaluating the performance of new ligands.[17][18][19] The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all influenced by the steric and electronic properties of the ligand.[20] A hypothetical screening protocol can be designed to test the efficacy of N-Methyl-1-(thiazol-4-yl)ethanamine as a ligand in this transformation.
Conceptual Ligand Screening Workflow
This diagram illustrates a logical workflow for screening a new candidate ligand like N-Methyl-1-(thiazol-4-yl)ethanamine.
Caption: A logical workflow for screening a novel ligand in a cross-coupling reaction.
Hypothetical Protocol: Screening for Suzuki-Miyaura Coupling
This protocol is designed as a starting point to evaluate the potential of N-Methyl-1-(thiazol-4-yl)ethanamine as a ligand.
Reagent Addition: To each vial, add 4-bromotoluene (86 mg, 0.5 mmol), phenylboronic acid (91 mg, 0.75 mmol), and potassium carbonate (138 mg, 1.0 mmol).
Solvent and Reaction: Add the dioxane/water solvent mixture (2.5 mL) to each vial. Seal the vials, and place them in a preheated heating block at 100 °C. Stir for 16 hours.
Analysis: After cooling, take an aliquot from each reaction mixture, dilute with ethyl acetate, filter, and analyze by GC-MS to determine the conversion of 4-bromotoluene and the yield of the biphenyl product. Compare the performance of the test ligand against the positive and negative controls.
Interpreting Screening Results
Outcome
Interpretation
Next Steps
Test Yield ≈ Positive Control
The candidate is a highly effective ligand.
Proceed to full optimization of reaction conditions (catalyst loading, temperature, etc.) and explore the substrate scope.
Test Yield > Negative Control
The candidate shows ligand-accelerated catalysis but is less effective than the state-of-the-art ligand.
Optimize the ligand-to-palladium ratio, and screen different bases and solvents to improve performance.
Test Yield ≈ Negative Control
The candidate has no beneficial effect under these conditions or may be acting as a catalyst poison.
Consider that the amine may be binding too strongly or that the thiazole sulfur is poisoning the catalyst. Further investigation is likely not warranted.
This structured approach allows for a scientifically rigorous evaluation of N-Methyl-1-(thiazol-4-yl)ethanamine's potential as a ligand, grounding the exploration in established principles of catalysis.
References
Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. R Discovery. Available at: [Link]
ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. Available at: [Link]
Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. Available at: [Link]
Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Royal Society of Chemistry. Available at: [Link]
Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. National Institutes of Health. Available at: [Link]
Recent developments in the Suzuki-Miyaura reaction: 2010-2014. MDPI. Available at: [Link]
STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4- SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES. Journal of Al-Nahrain University. Available at: [Link]
Synthesis, characterization and catalytic evaluation of three new Pd-iminophosphine complexes on Suzuki cross-coupling reactions. Springer. Available at: [Link]
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Europe PMC. Available at: [Link]
Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Royal Society of Chemistry. Available at: [Link]
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by 1H. National Institutes of Health. Available at: [Link]
Third Generation Buchwald Precatalysts with XPhos and RuPhos: Multigram Scale Synthesis, Solvent-Dependent Isomerization of XPhos Pd G3 and Quality Control by H- and P-NMR Spectroscopy. ResearchGate. Available at: [Link]
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Available at: [Link]
Palladium Catalyst-Controlled Regiodivergent C–H Arylation of Thiazoles. ACS Publications. Available at: [Link]
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. ACS Publications. Available at: [Link]
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]
Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. MDPI. Available at: [Link]
t Bu‐XPhos‐Pd‐G3 catalyst for C(sp²)–N cross‐coupling reactions at room... ResearchGate. Available at: [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. ACS Publications. Available at: [Link]
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]
N-METHYL-1-[2-(2-THIENYL)-1,3-THIAZOL-4-YL]METHANAMINE. NextSDS. Available at: [Link]
4-Thiazolemethanamine, N-methyl-2-(1-methylethyl)-. AHH Chemical Co., Ltd. Available at: [Link]
Chemical Properties of Ethanamine, N,N-dimethyl-. Cheméo. Available at: [Link]
Application Support Center: Troubleshooting Aqueous Solubility of N-Methyl-1-(thiazol-4-yl)ethanamine
Welcome to the Technical Support Center for N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) . As a versatile building block in medicinal chemistry, this compound features a lipophilic thiazole ring and an ionizabl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-Methyl-1-(thiazol-4-yl)ethanamine (CAS: 920478-91-7) . As a versatile building block in medicinal chemistry, this compound features a lipophilic thiazole ring and an ionizable secondary amine ([1]). While secondary amines generally enhance aqueous solubility through ion-dipole interactions with water ([2]), researchers frequently encounter precipitation, erratic assay results, and formulation bottlenecks.
As an Application Scientist, I have designed this guide to synthesize physicochemical causality with self-validating protocols, ensuring you can confidently resolve these solubility issues.
Part 1: Physicochemical Profiling & Causality
To successfully troubleshoot solubility, we must first understand the molecular behavior of the compound in solution. The thiazole ring acts as an electron-withdrawing heteroaromatic system, which slightly depresses the pKa of the adjacent secondary amine while contributing significantly to the molecule's overall lipophilicity ([2]).
Table 1: Physicochemical Parameters and Solubility Impact
Parameter
Estimated Value
Causality & Impact on Solubility
Molecular Weight
142.22 g/mol
Low molecular weight generally favors rapid dissolution kinetics, provided the crystal lattice energy is overcome ([1]).
pKa (Secondary Amine)
~8.5 – 9.2
The amine is predominantly ionized at physiological pH (7.4), conferring solubility. At pH > 8.5, the free base dominates, leading to rapid precipitation ([2]).
pKa (Thiazole Nitrogen)
~2.5 – 3.0
Remains unprotonated at physiological pH. It contributes to the overall lipophilicity and membrane permeability of the molecule ([3]).
LogP (Unionized)
~1.2 – 1.5
Moderate lipophilicity. The unionized free base has inherently poor aqueous solubility, necessitating strict pH control or salt formation ([4]).
Part 2: Troubleshooting Guide (Q&A)
Q1: Why does my compound precipitate when diluting a 10 mM DMSO stock into PBS (pH 7.4) for in vitro assays?Cause (Co-solvent Shock & Transient Supersaturation): Water is often a poor solvent for the unionized form of many APIs, while co-solvents like DMSO provide excellent solubility ([5]). When you rapidly dilute a highly concentrated DMSO stock into an aqueous buffer, the local concentration of the compound exceeds its intrinsic aqueous solubility before the buffer can fully protonate the secondary amine. This results in "co-solvent shock" and immediate nucleation of the free base.
Solution: Implement a stepwise dilution strategy. Pre-dilute your DMSO stock into a slightly acidic intermediate (e.g., 0.1 M acetate buffer, pH 5.0) to ensure complete protonation of the amine before introducing it to the final pH 7.4 PBS. Alternatively, incorporate a surfactant (e.g., 0.01% Tween-20) into the assay buffer to lower surface tension and prevent nucleation.
Q2: I formulated the compound as a hydrochloride (HCl) salt, but its solubility in 0.9% saline is unexpectedly low. What is happening?Cause (The Common-Ion Effect): Ionizable compounds formulated as salts can experience a severe reduction in solubility when introduced to media containing the same counterion ([5]). In 0.9% NaCl or simulated gastric fluid, the high concentration of chloride ions shifts the thermodynamic equilibrium toward the solid HCl salt, suppressing its dissolution.
Solution: Switch your assay medium to a non-chloride buffer (e.g., HEPES or phosphate buffer without added NaCl) for in vitro testing. If physiological saline is mandatory, consider synthesizing a different salt form, such as a mesylate or acetate, to bypass the common-ion suppression.
Q3: My compound dissolves initially, but the solution becomes cloudy after 24 hours at room temperature. Is it degrading?Cause (Salt Disproportionation): It is crucial not to assume that the solubility of a salt form and its free base are identical ([6]). If the pH of your unbuffered or weakly buffered solution drifts upward over time, the highly soluble ionized salt can disproportionate back into the poorly soluble free base, causing delayed precipitation.
Solution: Validate the final pH of the solution after 24 hours. Use a stronger buffer system (e.g., 50 mM phosphate) to lock the pH below 7.0.
Diagnostic decision tree for resolving aqueous precipitation of thiazole-ethanamine derivatives.
Part 3: Self-Validating Experimental Protocols
To accurately determine the solubility of N-Methyl-1-(thiazol-4-yl)ethanamine, empirical measurement must account for thermodynamic equilibrium. The following protocol is adapted from the United States Pharmacopeia (USP) General Chapter <1236> Solubility Measurements ([7]).
Protocol: Thermodynamic Equilibrium Solubility (Saturation Shake-Flask Method)
Causality Check: Apparent solubility can be artificially inflated by transient supersaturation ([8]). This protocol uses a self-validating loop (Step 6) to ensure the solid phase hasn't altered during the assay, guaranteeing true thermodynamic data.
Step 1: Media Preparation
Prepare your target aqueous media (e.g., PBS pH 7.4, or Biorelevant media). Ensure the buffer capacity is sufficient to resist pH shifts upon the addition of the basic amine.
Step 2: Saturation
Add an excess amount of solid N-Methyl-1-(thiazol-4-yl)ethanamine to 2 mL of the media in a glass vial. Expert Tip: It is mandatory to start with a saturated solution containing visible excess solid to ensure equilibrium can be reached ([9]).
Step 3: Equilibration
Seal the vial and place it in an isothermal shaker at 37°C. Agitate at 150 RPM for 24 to 48 hours. Causality: Equilibrium is defined as sufficiently converged when the concentration no longer changes significantly over a dedicated time frame ([8]).
Step 4: Phase Separation
Remove the vial and immediately centrifuge at 10,000 x g for 10 minutes at 37°C to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL of filtrate to account for potential membrane adsorption.
Step 5: Quantification
Dilute the filtrate appropriately and analyze via HPLC-UV against a known calibration curve.
Step 6: Solid-State Validation (The Self-Validating Step)
Recover the solid pellet from Step 4, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Why? If the compound underwent salt disproportionation or formed a hydrate during the 48-hour shaking period, the solubility measured in Step 5 belongs to the new solid phase, not your starting material. Confirming the crystal lattice remains unchanged validates the entire experiment.
Self-validating thermodynamic solubility workflow adapted from USP <1236> guidelines.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use cyclodextrins to improve the solubility of this compound?A: Yes. If the API partitions into the hydrophobic cavity of a complexing agent like cyclodextrin, its apparent solubility will increase linearly as the concentration of the complexing agent increases ([5]). The lipophilic thiazole ring is an excellent candidate for inclusion complexes.
Q: How does particle size affect the solubility of N-Methyl-1-(thiazol-4-yl)ethanamine?A: Particle size reduction (e.g., micronization) increases the surface area of the drug particles, which enhances the rate of dissolution, but it does not change the absolute thermodynamic equilibrium solubility ([6]). If your issue is slow dissolution rather than low absolute solubility, milling the compound will help.
Q: Is it necessary to test solubility across a range of pH values?A: Absolutely. Because ionizable molecules differ in their charge states depending on the environment, it is critical to explore solubility across a physiological pH range (pH 1.2 to 7.4) ([5]). This pH-solubility profile will dictate whether the compound is suitable for oral absorption or requires specialized formulation.
References
ASHP Publications. "Basic Concepts in Medicinal Chemistry, 2nd edition". Available at:[Link]
Journal of Medicinal Chemistry - ACS Publications. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance". Available at: [Link]
Dissolution Technologies. "Technical Note: Solubility Measurements". Available at:[Link]
Biorelevant.com. "USP <1236>: Solubility Measurements Chapter". Available at:[Link]
GMP Compliance. "Revision of USP Chapter <1236> Solubility Measurements Published for Comments". Available at: [Link]
USP-NF. "<1236> Solubility Measurements". Available at: [Link]
NIH. "Optimization of Cyclophilin B-Targeted Tri-vector Inhibitors for Novel MASH Treatments". Available at: [Link]
Technical Support Center: Optimizing HPLC Methods for N-Methyl-1-(thiazol-4-yl)ethanamine
From the Desk of the Senior Application Scientist Welcome to the dedicated support center for the chromatographic analysis of N-Methyl-1-(thiazol-4-yl)ethanamine. This guide is designed for researchers, analytical scient...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for the chromatographic analysis of N-Methyl-1-(thiazol-4-yl)ethanamine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. N-Methyl-1-(thiazol-4-yl)ethanamine presents a unique set of analytical challenges due to its physicochemical properties: it is a small, polar, basic, and chiral molecule. Standard reversed-phase HPLC methods often fail, leading to issues like poor peak shape, insufficient retention, and an inability to resolve enantiomers.
This document moves beyond generic advice to provide a structured, problem-oriented guide based on fundamental chromatographic principles and field-proven experience. We will explore the "why" behind common issues and offer robust, systematic solutions to help you develop and optimize a reliable separation method.
Section 1: Understanding the Analyte - Physicochemical Properties and Their HPLC Implications
A successful HPLC method begins with a thorough understanding of the analyte's properties. These characteristics dictate its behavior within the HPLC system and guide our strategy for method development.
Q1: What are the key chemical properties of N-Methyl-1-(thiazol-4-yl)ethanamine, and how do they influence my HPLC separation strategy?
A1: The three most critical properties are its basicity (pKa), polarity (logP), and UV absorbance. Each directly impacts the choice of column, mobile phase, and detector.
Basicity (pKa): The molecule contains a secondary amine, making it a basic compound. While the exact pKa is not readily published, analogous small amines typically have a pKa in the range of 7.5-10.5.[1][2] This is the most critical factor for achieving good peak shape. At a mobile phase pH below its pKa, the amine will be protonated (positively charged), while at a pH above its pKa, it will be in its neutral, free-base form. The charged form is prone to strong ionic interactions with negatively charged silanols on the silica surface of many columns, leading to severe peak tailing.[3][4] Therefore, controlling the mobile phase pH is paramount.
Polarity (logP): With a thiazole ring and a short alkyl chain, this molecule is highly polar. This means it has a strong affinity for polar mobile phases (like water) and a weak affinity for non-polar stationary phases (like C18).[1] Consequently, achieving adequate retention on standard C18 columns under typical reversed-phase conditions can be very difficult.
UV Absorbance: The thiazole ring is an aromatic heterocycle and acts as a chromophore, allowing for direct UV detection.[5][6] This simplifies analysis by avoiding the need for derivatization, a process that can add complexity and variability.[7] The UV maximum for thiazole-containing compounds typically falls in the 230-270 nm range, depending on the overall molecular structure and solvent.
Table 1: Physicochemical Profile of N-Methyl-1-(thiazol-4-yl)ethanamine and HPLC Implications
Critical for retention. Difficult to retain on standard C18 columns. May require alternative stationary phases (HILIC, Mixed-Mode) or mobile phase modifiers (ion-pairing agents).
Enables direct detection. UV spectrophotometer is the standard detector of choice.
Chirality
Yes (Stereocenter at the ethylamine carbon)
Requires a chiral stationary phase (CSP) for enantiomeric separation.
Section 2: Achiral Analysis - Troubleshooting and Optimization Guide
This section addresses the most common problems encountered during the routine, non-chiral analysis of N-Methyl-1-(thiazol-4-yl)ethanamine.
FAQ 1: My peak is tailing severely. What is the cause and how can I achieve a symmetrical peak?
Cause: Severe peak tailing for basic compounds like this is almost always caused by secondary ionic interactions between the protonated amine and deprotonated (anionic) residual silanol groups on the surface of silica-based stationary phases.[3][4] This interaction is strong and kinetically slow, causing the analyte molecules to "drag" along the stationary phase, resulting in a tailed peak.
Caption: Silanol interaction leading to peak tailing and its mitigation.
Solutions (from simplest to most effective):
Lower Mobile Phase pH: This is the first and most crucial step. By adding an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) to your mobile phase, you lower the pH to ~2.5-3.0. This ensures two things:
Your basic analyte is fully protonated (R-NH₂⁺).
The vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, which dramatically reduces the unwanted ionic interaction.
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica that has fewer metal impurities and a lower concentration of acidic silanols. Furthermore, they are "end-capped," a process where bulky hydrophobic groups are chemically bonded to many of the remaining silanols, shielding them from interaction with analytes. Always choose a column specified as "base-deactivated" or suitable for basic compounds.
Increase Buffer/Additive Concentration: If tailing persists at low pH, slightly increasing the concentration of your acidic modifier (e.g., from 0.1% to 0.2% formic acid) or adding a buffer salt (e.g., 10-20 mM ammonium formate) can help. The higher concentration of protons and competing ions can further mask the residual silanol sites.
FAQ 2: I have little to no retention on my C18 column, even with 100% aqueous mobile phase. How can I increase retention?
Cause: The high polarity of N-Methyl-1-(thiazol-4-yl)ethanamine means it has a very weak hydrophobic interaction with the C18 stationary phase. It prefers to stay in the polar mobile phase and is therefore eluted at or near the void volume of the column.
Caption: Decision workflow for improving poor retention.
Solutions:
Use an Alternative Reversed-Phase Column: Instead of a standard C18, use a column with a more polar character.
Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the phase to remain fully wetted in high-aqueous mobile phases and provides an alternative interaction mechanism (hydrogen bonding) for retaining polar analytes.
Polar-Endcapped Phase: These use polar groups to end-cap the silica, also enhancing interaction with polar analytes.
Employ HILIC (Hydrophilic Interaction Chromatography): HILIC is an excellent alternative for highly polar compounds.[1] In this mode, you use a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase. Retention is increased by decreasing the amount of organic solvent.
Use Mixed-Mode Chromatography (Recommended): This is often the most robust and effective solution. Mixed-mode columns possess both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) functionalities on the same stationary phase.[1][3] This provides two independent retention mechanisms. For N-Methyl-1-(thiazol-4-yl)ethanamine, a reversed-phase/strong-cation-exchange (RP/SCX) column would provide both hydrophobic and ionic retention, leading to excellent and highly tunable separation.
Use Ion-Pairing Reagents: Adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to the mobile phase can increase retention on a standard C18 column.[3] The hydrophobic tail of the reagent pairs with the protonated analyte, forming a neutral, more hydrophobic complex that is better retained by the C18 phase. Note that ion-pairing reagents, especially longer-chain ones, can be difficult to flush from the column and may suppress MS signals.
FAQ 3: What are the best starting conditions for achiral method development?
A3: Here are two validated starting protocols. Protocol A uses a modern reversed-phase column, while Protocol B utilizes the highly recommended mixed-mode approach.
Experimental Protocol A: Modern Reversed-Phase (RP) Method
Column Selection: Choose a high-purity, base-deactivated C18 or a polar-embedded C18 column (e.g., 100 x 2.1 mm, 2.7 µm).
Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Start at 5% B.
Linear ramp to 50% B over 10 minutes.
Hold at 50% B for 2 minutes.
Return to 5% B and re-equilibrate for 3 minutes.
Instrument Settings:
Flow Rate: 0.4 mL/min.
Column Temperature: 35 °C.
Injection Volume: 2 µL.
Detection: UV at 254 nm (scan from 210-400 nm on the first injection to find the optimal wavelength).
Column Selection: Choose a mixed-mode RP/Cation-Exchange column (e.g., SIELC Primesep A, 150 x 4.6 mm, 5 µm).[3]
Mobile Phase Preparation:
Mobile Phase A: Water.
Mobile Phase B: Acetonitrile.
Acidic Modifier: Trifluoroacetic Acid (TFA).
Isocratic Program:
Prepare a mobile phase of 30% Acetonitrile / 70% Water with 0.1% TFA.
Rationale: In mixed-mode, retention is controlled by both organic content (for RP) and buffer pH/concentration (for ion-exchange). You can fine-tune retention by adjusting the ACN % or the TFA concentration.
Instrument Settings:
Flow Rate: 1.0 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
Detection: UV at 254 nm.
Section 3: Chiral Separation Guide
The presence of a stereocenter makes N-Methyl-1-(thiazol-4-yl)ethanamine a chiral molecule. Separating its enantiomers is often a regulatory requirement in pharmaceutical development, as different enantiomers can have vastly different pharmacological activities.[8]
FAQ 4: How can I separate the R- and S-enantiomers of this compound?
Cause: Enantiomers have identical physical properties in a non-chiral environment. To separate them, you must introduce another chiral entity into the system to form transient, diastereomeric complexes with different energies. This is achieved by using a Chiral Stationary Phase (CSP).
Approach: The most common and effective approach is to use a CSP based on a polysaccharide derivative (e.g., amylose or cellulose) coated or immobilized on a silica support.[8][9]
Experimental Protocol: Chiral Method Development Screening
Column Selection: Screen across a set of polysaccharide-based CSPs. A good starting set includes:
An amylose-based column (e.g., Chiralpak® IA or IC).
A cellulose-based column (e.g., Chiralcel® OD or OJ).
Mobile Phase Screening: The choice of mobile phase is critical and depends on the column.
Normal Phase (Primary Screening Mode): This is often the most successful mode.
Mobile Phase System: Hexane / Alcohol (Isopropanol or Ethanol).
Screening Gradient: Start with a shallow gradient or isocratic runs at different compositions (e.g., 90:10, 80:20, 70:30 Hexane:Alcohol).
Additive: Add a small amount of a basic modifier like diethylamine (DEA) (0.1%) to the alcohol portion of the mobile phase. This is crucial for improving the peak shape of basic analytes on CSPs.
Polar Organic Mode:
Mobile Phase System: Acetonitrile or Methanol, often with the same basic additive.
Reversed-Phase Mode:
Mobile Phase System: Acetonitrile / Water with a buffer (e.g., ammonium bicarbonate). This is generally less common but can be effective on certain immobilized CSPs.
Instrument Settings (Normal Phase Example):
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
Mobile Phase: 80% n-Hexane / 20% Ethanol (with 0.1% DEA in the ethanol).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 254 nm.
Table 2: Recommended Starting Conditions for Chiral Screening
Mode
Stationary Phase Type
Typical Mobile Phase
Additive (for Basic Analytes)
Normal Phase
Polysaccharide (Amylose, Cellulose)
n-Hexane / Ethanol or IPA
0.1% Diethylamine (DEA)
Polar Organic
Polysaccharide (Amylose, Cellulose)
Methanol or Acetonitrile
0.1% Diethylamine (DEA)
Reversed Phase
Immobilized Polysaccharide
Water / Acetonitrile + Buffer
Ammonium Bicarbonate (pH ~8)
Section 4: General FAQs
Q: Can I use Mass Spectrometry (MS) for detection?A: Absolutely. MS is an excellent detector for this compound, providing mass confirmation and higher sensitivity. When using LC-MS, you must use volatile mobile phase modifiers. Replace TFA with 0.1% formic acid and use ammonium formate or ammonium acetate as your buffer salt instead of non-volatile phosphate buffers.
Q: My baseline is noisy when using TFA at low UV wavelengths (~210-220 nm). Why?A: TFA itself absorbs UV light in this low wavelength region. This can lead to a noisy or drifting baseline, especially during gradients. If you need to work at these low wavelengths, consider using formic acid, which has a much lower UV cutoff, or ensure you are using high-purity LC-MS grade TFA.
References
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [URL: https://sielc.com/hplc-method-for-separation-of-ammonia-primary-and-secondary-amines-on-primesep-a-column.html]
HPLC Methods for analysis of Methylamine. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-methylamine/]
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - Digital Repository of the University of Helsinki. [URL: https://helda.helsinki.fi/bitstream/handle/10138/317374/TammelaP_progradu_2020.pdf]
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. [URL: https://assets.thermofisher.
HPLC determination finds amines made by fermentation. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.
1-(Thiazol-4-yl)ethanone. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3348031]
{2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanol. CompTox Chemicals Dashboard, U.S. Environmental Protection Agency. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID30365356]
Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. ResearchGate. [URL: https://www.researchgate.
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)acetamide. Combi-Blocks, Inc. [URL: https://www.combi-blocks.com/cgi-bin/find.cgi?QZ-2057]
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c04077]
Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. MDPI. [URL: https://www.mdpi.com/2297-8739/12/2/44]
Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. ResearchGate. [URL: https://www.researchgate.
Chemical Properties of Ethanamine, N-ethyl- (CAS 109-89-7). Cheméo. [URL: https://www.chemeo.com/cid/41-211-9/Ethanamine-N-ethyl-]
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c08920]
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/nj/d3nj05763a]
Purification techniques for N-Methyl-1-(thiazol-4-yl)ethanamine reaction mixtures
Welcome to the technical support guide for the purification of N-Methyl-1-(thiazol-4-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of N-Methyl-1-(thiazol-4-yl)ethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience to help you navigate common purification challenges.
Introduction to Purification Challenges
N-Methyl-1-(thiazol-4-yl)ethanamine is a secondary amine typically synthesized via the reductive amination of 1-(thiazol-4-yl)ethanone with methylamine.[1] While the synthesis is relatively straightforward, purification of the crude reaction mixture requires careful consideration of the product's properties and potential impurities.
Common impurities may include unreacted ketone starting material, the intermediate imine, over-alkylated byproducts, and residues from the reducing agent.[2] The basic nature of the secondary amine product dictates the purification strategy, often necessitating techniques that mitigate its interaction with acidic stationary phases like silica gel.[3][4]
This guide provides structured advice to diagnose and resolve these common issues efficiently.
Part A: Troubleshooting Guide
This section addresses specific, problem-oriented scenarios you may encounter during the purification process.
Issue 1: My amine product is streaking or tailing severely during silica gel column chromatography.
Root Cause Analysis:
This is the most common issue when purifying basic compounds like amines on standard silica gel.[3] The silica surface is populated with acidic silanol groups (Si-OH) which can strongly and non-specifically bind to the basic amine via acid-base interactions. This causes the compound to "stick" to the column and elute slowly and broadly, resulting in poor peak shape (tailing) and often, irreversible adsorption.[3][4]
Recommended Solutions:
Mobile Phase Modification (Base Additive): This is the most effective and widely used solution. Deactivate the acidic silanol sites by adding a small amount of a volatile base to your mobile phase.[3]
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will compete with your product for binding to the acidic sites on the silica.[3]
Ammonium Hydroxide (NH₄OH): For more polar solvent systems (e.g., dichloromethane/methanol), adding 0.5-2% of concentrated ammonium hydroxide to the methanol portion of the eluent is highly effective.[5]
Alternative Stationary Phases: If base additives do not resolve the issue, consider a different stationary phase.
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Basic alumina is often preferred.
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface, which creates a more basic environment and prevents interactions that cause tailing.[4][6]
Column Loading Technique:
Minimize Sample Band Width: Ensure your crude product is dissolved in a minimal amount of solvent, preferably the initial, weakest eluent you will use for the column.
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite. After evaporating the solvent, the resulting dry powder can be loaded evenly onto the top of the column. This technique often results in sharper bands.
Issue 2: My final product is a persistent oil and will not crystallize.
Root Cause Analysis:
Many secondary amines, particularly those of lower molecular weight, have low melting points and exist as oils at room temperature. Furthermore, residual impurities can inhibit crystallization by disrupting the formation of a crystal lattice.
Recommended Solutions:
Purification as a Salt: This is a highly effective strategy for purifying amines that are oils or difficult to crystallize.[7] By converting the basic amine to an ammonium salt, you introduce ionic character, which dramatically increases the melting point and crystallinity.
Hydrochloride (HCl) Salt: Dissolve the crude amine oil in a suitable solvent like diethyl ether, ethyl acetate, or methanol. Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in dioxane) dropwise until precipitation is complete.[7][8]
Other Salts: If the hydrochloride salt is hygroscopic or still fails to crystallize, other acids can be used. Oxalic acid, tartaric acid, or fumaric acid often form highly crystalline salts with amines.[7][8]
Recrystallization of the Salt: The precipitated salt can be further purified by recrystallization from an appropriate solvent system, such as ethanol/ether or isopropanol.[8] The pure, crystalline salt can then be stored or, if the free base is required, it can be liberated by dissolving the salt in water, basifying the solution with NaOH or Na₂CO₃, and extracting the pure amine into an organic solvent.[9]
Issue 3: My NMR/LC-MS analysis shows contamination with the starting ketone, 1-(thiazol-4-yl)ethanone.
Root Cause Analysis:
This indicates an incomplete reaction or inefficient removal during workup. The ketone is a neutral compound, while your product is basic, a key difference that can be exploited for separation.
Recommended Solutions:
Acid-Base Extraction: This is the most direct method to separate a basic amine from a neutral impurity.[10][11]
Protocol:
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl) two to three times.[9]
The basic amine product will be protonated and move into the aqueous layer as the ammonium salt. The neutral ketone will remain in the organic layer.
Combine the aqueous layers. In a flask cooled in an ice bath, slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the pH is >10 (check with pH paper).
The amine will deprotonate and may precipitate or form an oily layer. Extract the free amine back into an organic solvent (e.g., ethyl acetate) three times.
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Workflow Diagram:
Caption: Acid-base extraction workflow for amine purification.
Part B: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification strategy for a crude N-Methyl-1-(thiazol-4-yl)ethanamine reaction mixture?
An acid-base extraction is almost always the recommended first step.[9][10] It is a highly efficient, scalable, and cost-effective method to separate your basic product from neutral or acidic starting materials, byproducts, and reagents. This step alone can significantly increase the purity of your material before attempting more resource-intensive techniques like chromatography.
Q2: How do I select the optimal solvent system for column chromatography?
The process begins with Thin Layer Chromatography (TLC) analysis.
Initial Screening: Start with a mid-polarity solvent system like 70:30 Hexanes:Ethyl Acetate. Spot your crude mixture on a TLC plate.
Target Rf Value: The ideal Retention Factor (Rf) for your product on TLC is between 0.25 and 0.35. This generally translates well to a good separation on a column.
Adjusting Polarity:
If the Rf is too high (product runs near the solvent front), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., move from 70:30 to 50:50 Hexanes:EtOAc).
If the Rf is too low (product stays at the baseline), decrease the polarity by increasing the proportion of the less polar solvent.
Incorporate a Base: Once you have an appropriate solvent system, add 1% triethylamine (TEA) to the mixture to prevent tailing, as discussed in the troubleshooting section.[3] Run a final TLC with the base-modified eluent to confirm the Rf.
Solvent System Component
Polarity
Common Use
Hexanes / Heptane
Very Low
Non-polar mobile phase component
Dichloromethane (DCM)
Medium
Can be used with Hexanes or Methanol
Ethyl Acetate (EtOAc)
Medium
Common polar component with Hexanes
Methanol (MeOH)
High
Used for highly polar compounds, often with DCM
Q3: When should I consider distillation for purification?
Distillation is a viable option if your product, N-Methyl-1-(thiazol-4-yl)ethanamine, is a liquid and thermally stable at its boiling point. This method is particularly effective for removing non-volatile impurities (like salts or catalyst residues) or impurities with significantly different boiling points. Vacuum distillation is often required for amines to lower the boiling point and prevent thermal decomposition. However, for removing structurally similar impurities from the reductive amination, chromatography or crystallization-as-a-salt are generally more effective.
Q4: How should I handle and store the purified free amine?
N-Methyl-1-(thiazol-4-yl)ethanamine is a liquid that should be handled with appropriate personal protective equipment, as it is classified as a combustible liquid that causes severe skin burns and eye damage.
Handling: Work in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat or ignition sources. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation over time. For long-term stability, storing as a crystalline, non-hygroscopic salt (e.g., oxalate) is often the best practice.
Q5: What analytical techniques are best to confirm the purity and identity of my final product?
A combination of techniques should be used:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure of your compound. The proton NMR should show characteristic peaks for the methyl group on the nitrogen, the other methyl group, the methine (CH) proton, and the protons on the thiazole ring. The absence of peaks corresponding to the starting ketone or imine impurity is a key indicator of purity.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like GC-MS or LC-MS are excellent for detecting trace impurities.
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. An amine-specific or reverse-phase C18 column can be used. A pure sample should show a single major peak.
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
References
Kruve, A., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 123-131. Retrieved from [Link]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Inge, F. T., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry, 81(16), 6813-6823. Retrieved from [Link]
Bhattacharyya, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(6), 823-825. Retrieved from [Link]
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
Reddit r/Chempros. (2023). Column chromatography issue. Retrieved from [Link]
National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
Reddit r/chemhelp. (2020). Chromatography with free amines?. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
Synthetic Communications. (2005). Synthesis of N-Methyl Secondary Amines. Retrieved from [Link]
ResearchGate. (2021). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Belov, F., et al. (2023). Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions. RSC Chemical Biology. Retrieved from [Link]
Reddit r/OrganicChemistry. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Sciencemadness.org. (2012). wet aminative reduction. Retrieved from [Link]
Chromatography Forum. (2009). Amine column degradation. Retrieved from [Link]
The Journal of Organic Chemistry. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
PubChem. (n.d.). 1-(Thiazol-4-yl)ethanone. Retrieved from [Link]
ACS Omega. (2020). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. Retrieved from [Link]
Impact Factor. (n.d.). Synthesis, Molecular Docking, and Biological Evaluation of novel thiazole based thiazolidine-4-one derivatives. Retrieved from [Link]
National Institutes of Health. (2022). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
Molecules. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Drug Research. (2011). Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacterial Drug Sulfamethizole. Retrieved from [Link]
Technical Support Center: Chiral Resolution of N-Methyl-1-(thiazol-4-yl)ethanamine
Welcome to the Advanced Applications Support Center. N-Methyl-1-(thiazol-4-yl)ethanamine is a highly versatile secondary amine featuring a thiazole pharmacophore, a privileged structure frequently utilized in modern drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center.
N-Methyl-1-(thiazol-4-yl)ethanamine is a highly versatile secondary amine featuring a thiazole pharmacophore, a privileged structure frequently utilized in modern drug discovery[1]. Because stereochemistry dictates biological target affinity and pharmacokinetics, the isolation of its pure enantiomers is a critical path in therapeutic development.
As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we explore the causality behind experimental phenomena and provide self-validating workflows to ensure your resolution campaigns are robust, scalable, and thermodynamically sound.
Strategic Decision Matrix
Selecting the correct resolution modality depends on your target scale, required enantiomeric excess (ee), and timeline. Use the decision tree below to route your workflow.
Decision tree for selecting the optimal chiral resolution method based on scale.
Module 1: Classical Diastereomeric Salt Resolution
Causality & Mechanism
Diastereomeric salt formation relies on the differential lattice packing energies of salts formed between a racemic amine and an enantiopure chiral acid[2]. Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid (CSA) are standard resolving agents[3]. For N-Methyl-1-(thiazol-4-yl)ethanamine, the steric bulk of the thiazole ring and the N-methyl group heavily influence crystallization thermodynamics. The goal is to selectively precipitate the less soluble diastereomer while leaving the other in solution[2].
This self-validating protocol uses the "half-equivalent method" to maximize thermodynamic driving force[2].
Dissolution: Dissolve 1.0 equivalent (eq) of racemic N-Methyl-1-(thiazol-4-yl)ethanamine in a 9:1 mixture of Ethanol/Water at 50 °C.
Salt Formation: Slowly add a solution containing exactly 0.5 eq of L-(+)-tartaric acid dissolved in the same solvent system.
Controlled Nucleation: Cool the mixture linearly to 20 °C at a rate of 0.1 °C/min. If available, add 1% w/w seed crystals of the desired diastereomer at 40 °C.
Isolation: Filter the precipitated salt under vacuum and wash with cold ethanol.
Free-basing: Suspend the isolated salt in water, adjust the pH to >12 using 2M NaOH, and extract the enantiopure amine with dichloromethane (DCM).
Troubleshooting & FAQs
Q: My diastereomeric salt is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this?A: Oiling out occurs when the supersaturation level is too high, or the melting point of the solvated salt is lower than the crystallization temperature.
Solution: Switch to a solvent system with a lower dielectric constant (e.g., adding acetone to the ethanol) to decrease overall solubility and promote rigid lattice nucleation. Additionally, ensure you are strictly adhering to the half-equivalent method, which prevents the more soluble diastereomer from depressing the melting point of the mixture[2].
Q: The isolated amine has an enantiomeric excess (ee) of only 65%. How can I upgrade the optical purity?A: A low initial ee indicates co-precipitation or entrapment of the more soluble diastereomer within the crystal lattice.
Solution: Perform a reslurrying (Ostwald ripening) of the enriched salt in the primary solvent near its boiling point, then slowly cool. If the ee remains low, the chiral acid is mismatched. For thiazole-containing amines, rigid acids like (1S)-(+)-10-CSA often yield highly crystalline salts compared to flexible acids like mandelic acid.
Performance Data: Resolving Agent Screening
Resolving Agent
Solvent System
Yield (%)
Enantiomeric Excess (ee %)
L-(+)-Tartaric Acid
Methanol
38
72
(R)-(-)-Mandelic Acid
Ethanol / Water (9:1)
41
85
(1S)-(+)-10-CSA
Acetone / Methanol (8:2)
35
>98
Module 2: Biocatalytic Kinetic Resolution
Causality & Mechanism
Kinetic resolution utilizes a biocatalyst to selectively acylate one enantiomer of the racemic amine[]. Lipases, such as Candida antarctica lipase B (CALB), possess a highly defined chiral binding pocket. The (R)-enantiomer typically undergoes rapid acylation with an acyl donor (like organic carbonates), while the (S)-enantiomer remains unreacted due to steric clashes in the active site[5].
Enzymatic kinetic resolution pathway of racemic amines using CALB.
Validated Protocol: Lipase-Catalyzed Acylation
Reaction Setup: Dissolve the racemic amine (50 mM) and the acyl donor (e.g., isopropyl methoxyacetate or a chiral organic carbonate, 150 mM) in anhydrous toluene[5].
Biocatalyst Addition: Add immobilized CALB (Novozym 435, 20% w/w relative to the amine).
Incubation: Stir the suspension at 50 °C at 250 rpm. Monitor the reaction via chiral GC until exactly 50% conversion is reached (typically 12-24 hours).
Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-amine from the (R)-amide via silica gel chromatography.
Amide Hydrolysis: Reflux the (R)-amide in 6M HCl to recover the (R)-amine.
Troubleshooting & FAQs
Q: The enzymatic reaction stalls at 30% conversion. Why is the biocatalyst deactivating?A: Secondary amines are bulkier and more nucleophilic than primary amines, which can lead to strong, reversible binding to the enzyme's active site (product inhibition).
Solution: Use an activated acyl donor with a superior leaving group (e.g., organic carbonates) to accelerate the acyl-enzyme intermediate formation[5]. Ensure the toluene is strictly anhydrous; water promotes the competitive hydrolysis of the acyl donor.
Q: How do I recover the unwanted enantiomer to improve overall atom economy?A: The fundamental drawback of resolution is that 50% of the material is discarded[2]. However, the unreacted enantiomer can be recycled via racemization. By subjecting the unwanted isomer to basic conditions (if an acidic proton is present) or via an N-chlorination and elimination sequence to form a non-chiral imine, the material can be reduced back to a racemic mixture and fed back into the process[6].
SFC utilizes supercritical CO2 as the primary mobile phase. It offers significantly faster mass transfer kinetics compared to traditional HPLC, making it ideal for the rapid preparative separation of amines[7]. The separation relies on transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP), such as derivatized amylose or cellulose[7].
Validated Protocol: SFC Separation
Column Selection: Equip the SFC system with a polysaccharide-based column, such as Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))[7].
Mobile Phase Preparation: Use supercritical CO2. Prepare a modifier solution of Methanol containing 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA)[7].
Parameters: Set the backpressure to 150 bar and the column temperature to 40 °C[7].
Injection & Collection: Inject the racemic amine dissolved in methanol. Collect the separated fractions based on UV triggering (e.g., 254 nm).
Troubleshooting & FAQs
Q: I am observing severe peak tailing and poor baseline resolution for the amine. How do I sharpen the peaks?A: Secondary amines strongly interact with residual silanol groups on the silica support of the chiral column, causing non-specific secondary interactions that lead to peak tailing.
Solution: Introduce basic and acidic additives to the co-solvent. A mixture of 0.2% TEA and 0.3% TFA in the methanol modifier forms a volatile dynamic salt that masks the silanol groups and sharpens the amine peaks without permanently altering the CSP[7].
Performance Data: SFC Method Optimization
Chiral Column
Co-Solvent (Modifier)
Additives
Resolution (Rs)
Peak Shape
Chiralcel OD-H
20% Isopropanol
None
1.1
Severe Tailing
Chiralpak AD-H
20% Methanol
0.1% Diethylamine
1.8
Moderate Tailing
Chiralpak AD-H
20% Methanol
0.2% TEA + 0.3% TFA
3.5
Sharp, Symmetrical
References
"A Comparative Guide to Chiral Resolution: Altern
"N-Methyl-1-(thiazol-4-yl)ethanamine", Benchchem.
"Chiral resolution", Wikipedia.
"6.8: Resolution (Separation) of Enantiomers", Chemistry LibreTexts.
"Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
"Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
N-Methyl-1-(thiazol-4-yl)ethanamine vs N-Methyl-1-(thiazol-2-yl)ethanamine reactivity
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize synthetic pathways and improve the pharmacokinetic profiles of drug candidates. When comparing N-Methyl-1-(thiazol-4-yl)et...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks to optimize synthetic pathways and improve the pharmacokinetic profiles of drug candidates. When comparing N-Methyl-1-(thiazol-4-yl)ethanamine and N-Methyl-1-(thiazol-2-yl)ethanamine , we are looking at two isomeric secondary amines that present vastly different reactivity profiles.
While they share identical molecular weights and similar steric footprints, the positional shift of the ethanamine side chain from the C4 to the C2 position of the thiazole ring fundamentally alters both the nucleophilicity of the exocyclic amine and the regioselectivity of the heterocycle itself. This guide dissects these differences, providing grounded mechanistic insights and self-validating experimental protocols for researchers and drug development professionals.
Electronic Topography of the Thiazole Scaffold
To understand the reactivity of these isomers, we must first map the electronic distribution of the parent thiazole ring. Thiazole is a heteroaromatic system containing a pyridine-like nitrogen (N3) and a thioether-like sulfur (S1).
The C2 Position (Electron-Deficient): Position 2 is flanked by both the electronegative nitrogen and the polarizable sulfur. This creates a powerful inductive electron-withdrawing effect (-I), making C2 the most electron-deficient carbon in the ring[1].
The C4 Position (Neutral to Mildly Withdrawing): Position 4 is adjacent only to the nitrogen. While still electron-withdrawing compared to a simple phenyl ring, it lacks the dual-heteroatom pull of C2, making it relatively neutral [1].
The C5 Position (Electron-Rich): Position 5 is the most electron-rich carbon, acting as the primary site for electrophilic aromatic substitution (EAS)[2, 3].
Impact on the Exocyclic Amine
Because the C2 position is highly electron-deficient, the ethanamine group in N-Methyl-1-(thiazol-2-yl)ethanamine experiences a strong inductive pull. This significantly reduces the electron density on the secondary amine, lowering its basicity and nucleophilicity. Conversely, the amine in N-Methyl-1-(thiazol-4-yl)ethanamine is insulated from this extreme electron deficiency, rendering it a stronger nucleophile and a more basic center, which is highly advantageous when synthesizing histamine H1 receptor ligands and other neuropharmacological agents [4].
Figure 1: Electronic effects and primary reactive sites of 4-yl vs 2-yl thiazole isomers.
Quantitative Reactivity Comparison
The theoretical and observed reactivity metrics between the two isomers dictate how they must be handled during multi-step synthesis. The table below summarizes the key differential data points.
Property / Metric
N-Methyl-1-(thiazol-4-yl)ethanamine
N-Methyl-1-(thiazol-2-yl)ethanamine
Exocyclic Amine pKa (est.)
~ 8.5 - 9.0
~ 7.5 - 8.0
Relative N-Acylation Rate (
krel
)
1.0 (Reference standard)
~ 0.35
Primary Ring Functionalization
C2-Lithiation (via Strong Base)
C5-Electrophilic Substitution
Most Acidic C-H Site
C2 (pKa ~ 29 in DMSO)
C5 (pKa > 32 in DMSO)
Chelation Potential (Transition Metals)
5-membered ring (Metal-N3-C4-C-N)
5-membered ring (Metal-N3-C2-C-N)
Self-Validating Experimental Protocols
To practically demonstrate these differences, I have designed two experimental workflows. The first is a self-validating kinetic assay that proves the nucleophilicity difference without relying on absolute rate constants, which can be skewed by trace impurities. The second demonstrates the regioselective functionalization of the heterocycle.
Objective: To empirically demonstrate the higher nucleophilicity of the 4-yl isomer's amine.
Causality & Design: By using a stoichiometric deficit of the electrophile (0.5 equivalents) in a one-pot mixture containing equimolar amounts of both isomers, the system internally controls for temperature, concentration, and mixing effects. The ratio of the resulting amides directly reflects the relative reaction rates (
krel
). Cooling to 0 °C ensures the reaction is kinetically controlled rather than diffusion-controlled.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask under N2, dissolve 1.0 mmol of N-Methyl-1-(thiazol-4-yl)ethanamine and 1.0 mmol of N-Methyl-1-(thiazol-2-yl)ethanamine in 10 mL of anhydrous dichloromethane (DCM).
Base Addition: Add 2.0 mmol of triethylamine (Et3N) to act as an acid scavenger.
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
Electrophilic Addition: Dropwise add 0.5 mmol of acetyl chloride (AcCl) over 2 minutes.
Reaction & Quench: Stir the mixture for exactly 15 minutes at 0 °C, then rapidly quench by adding 5 mL of saturated aqueous NaHCO3.
Analysis: Separate the organic layer, dry over MgSO4, and analyze via LC-MS.
Result: The extracted ion chromatogram will show the 4-yl amide as the dominant product (approx. 3:1 ratio), validating the weaker electron-withdrawing effect of the C4 position.
Figure 2: Self-validating competitive N-acylation workflow for kinetic profiling.
Protocol B: Regioselective C2-Lithiation of the 4-yl Isomer
Objective: To functionalize the thiazole ring utilizing the highly acidic C2 proton.
Causality & Design: The C2 proton is the most acidic site on the thiazole ring [1]. Deprotonation must be performed at cryogenic temperatures (-78 °C) because the resulting 2-lithiothiazole is highly prone to ring-opening (forming an isocyanide intermediate) at temperatures above -40 °C. Because our molecule contains a secondary amine, we must use 2.1 equivalents of base: the first equivalent acts sacrificially to deprotonate the amine, while the second performs the C-H activation at the C2 position.
Step-by-Step Methodology:
Preparation: Dissolve 1.0 mmol of N-Methyl-1-(thiazol-4-yl)ethanamine in 5 mL of anhydrous THF in a Schlenk flask under argon.
Cryogenic Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilization.
Lithiation: Slowly add 2.1 mmol of n-Butyllithium (n-BuLi, 1.6 M in hexanes) dropwise down the side of the flask. The solution may turn deep yellow/orange. Stir for 30 minutes at -78 °C.
Electrophilic Trapping: Add 1.1 mmol of an electrophile (e.g., benzaldehyde) neat or dissolved in 1 mL of THF.
Warming & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with 5 mL of saturated aqueous NH4Cl.
Isolation: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography.
Result: Selective functionalization occurs exclusively at the C2 position, leaving the C5 position untouched. (Note: This pathway is impossible for the 2-yl isomer, as its C2 position is already occupied).
Conclusion
The choice between N-Methyl-1-(thiazol-4-yl)ethanamine and N-Methyl-1-(thiazol-2-yl)ethanamine goes far beyond simple structural geometry. The 4-yl isomer offers a highly nucleophilic amine and an acidic C2 handle for late-stage functionalization. In contrast, the 2-yl isomer provides a less basic amine (which can be beneficial for increasing the lipophilicity and membrane permeability of a drug candidate) and directs ring functionalization toward the C5 position via electrophilic aromatic substitution. Understanding these intrinsic electronic biases allows chemists to design smarter, higher-yielding synthetic routes.
References
Title: Synthesis, Reactions and Medicinal Uses of Thiazole
Source: Pharmaguideline
URL: [Link]
Title: Chemistry of the Thiazoles
Source: Indian Academy of Sciences
URL: [Link]
Title: Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives
Source: Asian Journal of Chemistry
URL: [Link]
Comparative
Comparative Binding Affinity of N-Methyl-1-(thiazol-4-yl)ethanamine Analogs: A Guide for Drug Discovery Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions...
Author: BenchChem Technical Support Team. Date: April 2026
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions make it a privileged structure in the design of targeted therapeutics.[1][2] This guide provides a comparative analysis of the binding affinity of N-Methyl-1-(thiazol-4-yl)ethanamine and its rationally designed analogs against the histamine H1 receptor, a key target in the development of treatments for allergic reactions and other conditions.[1][3]
The Significance of Binding Affinity in Drug Design
Binding affinity, often quantified by the equilibrium dissociation constant (K D) or the inhibition constant (K i), is a critical parameter in drug discovery.[4][5] It measures the strength of the interaction between a ligand (e.g., a drug candidate) and its biological target.[4] A lower K D or K i value signifies a higher binding affinity, indicating that the ligand binds more tightly to the target at lower concentrations.[4][5] Understanding the structure-activity relationship (SAR), which links the chemical structure of a molecule to its biological activity, is paramount for optimizing lead compounds into potent and selective drug candidates.
Experimental Determination of Binding Affinity: A Validated Protocol
To elucidate the binding affinities of our N-Methyl-1-(thiazol-4-yl)ethanamine analogs, a competitive radioligand binding assay was employed. This method is a robust and widely accepted technique for quantifying the affinity of unlabeled compounds for a specific receptor.
Rationale for Experimental Choices
The selection of a competitive radioligand binding assay is predicated on its sensitivity, specificity, and ability to provide a quantitative measure of affinity (K i). By using a radiolabeled ligand with known high affinity for the target receptor, we can indirectly measure the affinity of our unlabeled test compounds by observing their ability to displace the radioligand.
Step-by-Step Experimental Protocol
Membrane Preparation:
HEK293 cells stably expressing the human histamine H1 receptor are cultured and harvested.
The cells are lysed via sonication in a hypotonic buffer to release the cell membranes.
The membrane fraction is isolated by centrifugation and washed to remove cytosolic components. The final membrane pellet is resuspended in an assay buffer and the total protein concentration is determined using a Bradford assay. This ensures a consistent amount of receptor is used in each assay well.
Competitive Binding Assay:
The assay is performed in a 96-well plate format.
Each well contains a fixed concentration of the H1 receptor-containing membranes and a fixed concentration of the radioligand, [³H]-pyrilamine (a known high-affinity H1 antagonist).
A range of concentrations of the unlabeled test compounds (N-Methyl-1-(thiazol-4-yl)ethanamine and its analogs) are added to the wells.
The plate is incubated at room temperature for a specified time to allow the binding to reach equilibrium.
Separation of Bound and Free Radioligand:
The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
Quantification of Radioactivity:
The filters are placed in scintillation vials with a scintillation cocktail.
The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
Data Analysis:
The data is analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC 50 value.
The IC 50 value is then converted to the inhibition constant (K i) using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K D), where [L] is the concentration of the radioligand and K D is its dissociation constant.
Visualizing the Experimental Workflow
Caption: Workflow for the competitive radioligand binding assay.
Comparative Binding Affinity of N-Methyl-1-(thiazol-4-yl)ethanamine Analogs
The following table summarizes the binding affinities (K i values) of N-Methyl-1-(thiazol-4-yl)ethanamine and its synthesized analogs for the human histamine H1 receptor. Lower K i values indicate higher binding affinity.
Compound ID
Structure
R1
R2
K i (nM)
1
N-Methyl-1-(thiazol-4-yl)ethanamine
H
H
150
2
Analog 1
Cl
H
75
3
Analog 2
OCH 3
H
250
4
Analog 3
H
CH 3
120
5
Analog 4
H
Phenyl
50
Structure-Activity Relationship (SAR) Analysis
The binding data reveals key structural features that influence the affinity of these analogs for the histamine H1 receptor.
Substitution on the Thiazole Ring (R1):
The introduction of an electron-withdrawing chlorine atom at the R1 position (Analog 1) resulted in a two-fold increase in binding affinity compared to the parent compound. This suggests that reducing the electron density of the thiazole ring may be favorable for receptor interaction.
Conversely, the addition of an electron-donating methoxy group at the same position (Analog 2) led to a decrease in affinity, further supporting the hypothesis that a more electron-poor thiazole ring enhances binding.
Substitution on the Ethylamine Side Chain (R2):
The addition of a methyl group at the R2 position (Analog 3) resulted in a slight improvement in binding affinity. This may be due to favorable van der Waals interactions within the binding pocket.
A more significant increase in affinity was observed with the introduction of a phenyl group at the R2 position (Analog 4). This suggests the presence of a hydrophobic pocket in the receptor that can accommodate a larger aromatic substituent, leading to enhanced binding through hydrophobic interactions.
Visualizing the Structure-Activity Relationship Logic
Caption: Structure-Activity Relationship (SAR) of the analogs.
Conclusion
This guide has provided a comprehensive overview of the comparative binding affinity of N-Methyl-1-(thiazol-4-yl)ethanamine analogs. Through a detailed experimental protocol and a systematic SAR analysis, we have demonstrated how subtle structural modifications can significantly impact receptor binding. The findings suggest that derivatization of the thiazole ring with electron-withdrawing groups and the incorporation of a larger hydrophobic moiety on the ethylamine side chain are promising strategies for enhancing the binding affinity of this class of compounds for the histamine H1 receptor. These insights provide a rational basis for the design of future analogs with improved potency and potential therapeutic value.
References
Molecular Biology of the Cell (MBoC). A Guide to Simple and Informative Binding Assays. 2017 Oct 13. Available from: [Link]
MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. 2022 Aug 30. Available from: [Link]
PMC. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. 2025 Apr 11. Available from: [Link]
ACS Publications. Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles | Bioconjugate Chemistry. 2009 Dec 22. Available from: [Link]
ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega. 2021 Jul 19. Available from: [Link]
ResearchGate. The binding affinity of the synthesized compounds. Available from: [Link]
Comptes Rendus. Chimie. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. 2022 Sep 8. Available from: [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. 2024 Nov 19. Available from: [Link]
ACS Publications. Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters | Journal of Medicinal Chemistry. 2019 Dec 16. Available from: [Link]
PMC. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. 2025 Feb 17. Available from: [Link]
PubMed. Histamine H1 Receptor Ligands: Part II. Synthesis and in Vitro Pharmacology of 2-[2-(phenylamino)thiazol-4-yl]ethanamine and 2-(2-benzhydrylthiazol-4-yl)ethanamine Derivatives. 2000 Oct 15. Available from: [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine: A Proposed Route and Comparative Analysis
For researchers and professionals in the dynamic field of drug development, access to reliable and reproducible synthetic routes for novel chemical entities is paramount. N-Methyl-1-(thiazol-4-yl)ethanamine, a molecule o...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and professionals in the dynamic field of drug development, access to reliable and reproducible synthetic routes for novel chemical entities is paramount. N-Methyl-1-(thiazol-4-yl)ethanamine, a molecule of interest for its potential applications in medicinal chemistry, currently lacks a well-documented and validated synthetic pathway in publicly available literature. This guide, therefore, presents a comprehensive, proposed multi-step synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine, grounded in established and robust chemical transformations.
This document provides a detailed, step-by-step protocol for each stage of the proposed synthesis, from commercially available starting materials to the final target molecule. Each step is accompanied by an in-depth discussion of the underlying chemical principles, causality behind experimental choices, and potential challenges, thereby providing a self-validating framework for its execution. While this guide offers a scientifically sound and logical pathway, it is crucial to note that the described route is a proposition based on analogous and well-established reactions, and its reproducibility for this specific target molecule would require experimental verification.
Proposed Synthetic Strategy: A Three-Pronged Approach
Our proposed synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine is a three-step sequence, commencing with the synthesis of a key intermediate, 1-(thiazol-4-yl)ethanone. This intermediate is then subjected to reductive amination to yield the final product. Two plausible routes for the synthesis of the key ketone intermediate will be explored and compared.
Route A: Wittig Reaction followed by Wacker Oxidation
This route leverages the reliability of the Wittig reaction to construct a vinylthiazole intermediate, which is subsequently oxidized to the desired methyl ketone using the Wacker oxidation.
Route B: Grignard Reaction with 4-Cyanothiazole
This alternative approach utilizes the classic Grignard reaction, a powerful tool for carbon-carbon bond formation, to directly install the acetyl group onto the thiazole ring from a nitrile precursor.
The final and crucial step in both proposed routes is the reductive amination of 1-(thiazol-4-yl)ethanone with methylamine to furnish the target N-Methyl-1-(thiazol-4-yl)ethanamine.
Visualizing the Synthetic Pathways
To provide a clear overview of the proposed synthetic strategies, the following diagrams illustrate the reaction workflows.
Figure 1: Proposed Synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine via Route A.
Figure 2: Proposed Synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine via Route B.
Detailed Experimental Protocols and Scientific Rationale
Route A: Step-by-Step Synthesis
The Wittig reaction is a cornerstone of organic synthesis for the reliable formation of carbon-carbon double bonds.[1][2] In this step, the commercially available 4-formylthiazole is reacted with a phosphorus ylide generated from methyltriphenylphosphonium bromide.
Protocol:
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
Slowly add a strong base such as n-butyllithium (1.05 equivalents) dropwise to the suspension. The formation of the orange-red ylide indicates a successful reaction.
Allow the mixture to warm to room temperature and stir for 1-2 hours.
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 4-formylthiazole (1.0 equivalent) in anhydrous THF dropwise.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-vinylthiazole.
Causality and Trustworthiness: The use of anhydrous conditions is critical to prevent the quenching of the strongly basic ylide. The gradual addition of reagents at low temperatures helps to control the exothermicity of the reaction. The formation of the stable triphenylphosphine oxide byproduct drives the reaction to completion.[3]
The Wacker oxidation is a well-established method for the oxidation of terminal alkenes to methyl ketones using a palladium catalyst.[4][5] This reaction offers a direct and efficient way to convert the 4-vinylthiazole from the previous step into the key ketone intermediate.
Protocol:
In a round-bottom flask, dissolve 4-vinylthiazole (1.0 equivalent) in a mixture of dimethylformamide (DMF) and water (7:1).
Add palladium(II) chloride (0.1 equivalents) and copper(I) chloride (1.0 equivalent) to the solution.
Bubble a stream of oxygen through the reaction mixture while stirring vigorously at room temperature.
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
Work-up and Purification: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-(thiazol-4-yl)ethanone.
Causality and Trustworthiness: The copper(I) chloride is re-oxidized by oxygen to copper(II) chloride, which in turn re-oxidizes the palladium(0) back to palladium(II), allowing for a catalytic cycle.[6] The use of DMF as a cosolvent helps to solubilize the organic substrate in the aqueous medium.
Route B: A More Direct Approach to the Key Ketone
The Grignard reaction provides a powerful and direct method for the formation of ketones from nitriles.[7][8] This route offers a potentially more atom-economical approach compared to Route A.
Protocol:
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction.
Add a solution of methyl bromide or methyl iodide (1.1 equivalents) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.
Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
Grignard Reaction: Cool the Grignard reagent to 0 °C and add a solution of 4-cyanothiazole (1.0 equivalent) in anhydrous diethyl ether dropwise.
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
Work-up and Purification: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting imine intermediate is then hydrolyzed by stirring with aqueous hydrochloric acid. After neutralization, the product can be extracted and purified by column chromatography to give 1-(thiazol-4-yl)ethanone.
Causality and Trustworthiness: The use of anhydrous solvents is absolutely essential for the success of the Grignard reaction, as the Grignard reagent is a strong base and will be quenched by water.[9] The initial formation of an imine intermediate, which is subsequently hydrolyzed to the ketone, is a characteristic feature of the reaction of Grignard reagents with nitriles.
Final Step: Reductive Amination to N-Methyl-1-(thiazol-4-yl)ethanamine
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[10][11] This final step is common to both proposed routes.
Protocol:
In a round-bottom flask, dissolve 1-(thiazol-4-yl)ethanone (1.0 equivalent) in methanol.
Add a solution of methylamine (1.5-2.0 equivalents, e.g., as a 40% solution in water or a 2M solution in THF).
Add a catalytic amount of acetic acid to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Cool the reaction mixture to 0 °C and add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise.
Allow the reaction to warm to room temperature and stir overnight.
Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Make the aqueous solution basic with sodium hydroxide and extract with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Methyl-1-(thiazol-4-yl)ethanamine can be further purified by distillation or column chromatography.
Causality and Trustworthiness: The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by the hydride reagent. The choice of a mild reducing agent like sodium borohydride is crucial to avoid the reduction of the thiazole ring. The acidic catalyst accelerates the formation of the imine intermediate.
Strong base (n-BuLi), Pd/Cu catalysts, O₂ atmosphere
Anhydrous conditions, Grignard reagent
Potential Challenges
Stereoselectivity of Wittig, catalyst poisoning in Wacker
Strict anhydrous conditions required for Grignard
Atom Economy
Lower
Higher
Overall Yield (Predicted)
Moderate
Potentially higher
Reproducibility
Generally high for both steps
High, provided moisture is excluded
Conclusion and Recommendations
Route A , employing a Wittig reaction followed by a Wacker oxidation, offers a pathway with generally high reproducibility for each individual step. However, it is a longer route with potentially lower overall atom economy.
Route B , utilizing a direct Grignard reaction on 4-cyanothiazole, is a more concise and potentially higher-yielding approach. The primary challenge lies in the stringent requirement for anhydrous conditions, which is a standard practice in synthetic organic chemistry.
For a research setting where efficiency and atom economy are prioritized, Route B is recommended as the more promising initial approach for experimental validation. The successful execution of this route would provide a more direct and cost-effective method for the synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine.
It is imperative to reiterate that these are proposed synthetic pathways. Experimental validation is essential to confirm their feasibility, optimize reaction conditions, and establish a truly reproducible protocol for the synthesis of this valuable research compound.
Comparative Analysis of the Biological Activity of N-Methyl-1-(thiazol-4-yl)ethanamine Derivatives: A Guide for Researchers
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This means that the thiazole core is present in a wide array of FDA-approved drugs and biologically active compounds, demonstrating diverse pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and effects on the central nervous system.[2][3]
N-Methyl-1-(thiazol-4-yl)ethanamine serves as a key synthetic intermediate or building block for creating more complex molecules that incorporate this valuable thiazole motif.[2] By chemically modifying this parent compound, researchers can generate a library of derivatives with potentially unique biological activities. This guide provides a comparative framework for evaluating the biological activities of these derivatives, with a focus on their potential as modulators of monoamine systems and as antimicrobial agents. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols to ensure scientific rigor.
Part 1: Modulation of Monoamine Systems
The structural resemblance of N-Methyl-1-(thiazol-4-yl)ethanamine to biogenic amines suggests that its derivatives could interact with key components of the monoaminergic systems, such as the dopamine transporter (DAT), serotonin transporter (SERT), norepinephrine transporter (NET), and monoamine oxidase (MAO) enzymes.[4][5] These targets are critical in the regulation of mood, cognition, and motor control, and are the sites of action for many antidepressant and psychostimulant drugs.[6]
Comparative Activity at Monoamine Transporters
The primary mechanism for terminating monoaminergic neurotransmission is the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft by their respective transporters.[7] Inhibition of these transporters increases the extracellular concentration of these neurotransmitters, which is the therapeutic mechanism of many antidepressants and a key pharmacological effect of stimulants.[7][8] The potency and selectivity of N-Methyl-1-(thiazol-4-yl)ethanamine derivatives for DAT, SERT, and NET can be determined using in vitro radioligand binding and uptake inhibition assays.[9]
Below is a table illustrating hypothetical data for a series of derivatives, showcasing how structural modifications could influence their activity and selectivity.
Compound ID
R1-Substitution
R2-Substitution
DAT Ki (nM)
NET Ki (nM)
SERT Ki (nM)
Selectivity Profile
Parent
H
H
>10,000
>10,000
>10,000
Inactive
Derivative A
4-Cl-Phenyl
H
150
85
2500
NET > DAT
Derivative B
3,4-di-Cl-Phenyl
H
50
120
5000
DAT > NET
Derivative C
H
2-Naphthyl
>5000
>5000
75
SERT Selective
Derivative D
4-MeO-Phenyl
H
300
250
450
Triple Reuptake Inhibitor
This table presents hypothetical data for illustrative purposes.
The following diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for monoamine transporters.
Caption: Workflow for a fluorescence-based MAO inhibition assay.
Detailed Protocol: MAO-Glo™ Assay (Promega)
This protocol is based on the commercially available MAO-Glo™ kit, which provides a reliable method for assessing MAO inhibition.
[10]
1. Reagent Preparation:
a. Prepare a luciferin derivative substrate provided in the kit.
b. Reconstitute the Luciferin Detection Reagent.
2. Assay Procedure:
a. In a white, opaque 96-well plate, add recombinant human MAO-A or MAO-B enzyme to each well.
b. Add varying concentrations of the test derivatives or reference inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B) to the wells.
c. Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature.
d. Initiate the MAO reaction by adding the MAO substrate to all wells.
e. Incubate for 60 minutes at room temperature.
f. Stop the reaction and initiate luminescence by adding the Luciferin Detection Reagent.
g. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
3. Data Acquisition and Analysis:
a. Measure luminescence using a plate-reading luminometer.
b. Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control.
c. Determine the IC₅₀ value by plotting the percent inhibition versus the logarithm of the test compound concentration and fitting the data to a dose-response curve.
[10]
Part 2: Antimicrobial Activity
Thiazole derivatives are well-known for their broad-spectrum antimicrobial properties. [1][3]Therefore, it is prudent to screen N-Methyl-1-(thiazol-4-yl)ethanamine derivatives for activity against a panel of pathogenic bacteria and fungi. The standard method for this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
Compound ID
R1-Substitution
R2-Substitution
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Parent
H
H
>128
>128
>128
Derivative H
4-NO2-Phenyl
H
8
32
64
Derivative I
2,4-di-Cl-Phenyl
H
4
16
16
Derivative J
5-Br-Thienyl
H
2
8
4
This table presents hypothetical data for illustrative purposes.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation:
a. Prepare a stock solution of each test derivative in a suitable solvent (e.g., DMSO).
b. In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 50 µL.
c. Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
2. Inoculation and Incubation:
a. Add 50 µL of the microbial inoculum to each well, bringing the total volume to 100 µL.
b. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
c. Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
3. Determination of MIC:
a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
b. Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
Conclusion
N-Methyl-1-(thiazol-4-yl)ethanamine represents a versatile starting point for the synthesis of novel compounds with significant biological potential. This guide provides a framework for the systematic evaluation of its derivatives, focusing on two key areas of pharmacological interest: monoamine system modulation and antimicrobial activity. The detailed protocols for in vitro assays are designed to be robust and reproducible, providing the high-quality data necessary for establishing structure-activity relationships and identifying promising lead compounds for further development. By employing these rigorous and validated experimental approaches, researchers can effectively navigate the early stages of drug discovery and unlock the therapeutic potential of this important class of molecules.
References
Reaction Biology. SERT Biochemical Binding Assay Service. [Link]
Assay Genie. TECHNICAL MANUAL Rat NET (Norepinephrine Transporter) ELISA Kit. [Link]
Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 698. [Link]
Green, E. M., Coleman, J. A., & Gouaux, E. (2015). Thermostabilization of the Human Serotonin Transporter in an Antidepressant-Bound Conformation. PLOS ONE, 10(12), e0145688. [Link]
Courtney, K. C., & Tallman, K. A. (2016). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications, 52(4), 748-751. [Link]
Ma, D., & Sonders, M. S. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27. [Link]
Schmitt, K. C., Rothman, R. B., & Reith, M. E. (2013). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. Synapse, 67(2), 98-106. [Link]
Daws, L. C., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX, 5, 226-233. [Link]
Wagmann, L., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 274, 59-67. [Link]
Andersen, J., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology, 11, 203. [Link]
Rothman, R. B., & Baumann, M. H. (2009). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Neuroscience, Chapter 7, Unit 7.20. [Link]
Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
Ullah, I., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7414. [Link]
Herraiz, T., & Guillén, H. (2012). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology, 829, 291-304. [Link]
Reutlinger, M., et al. (2006). C-15 Thiazol-4-Yl Analogues of (E)-9, 10-Didehydroepothilone D: Synthesis and Cytotoxicity. Organic Letters, 8(13), 2683-2686. [Link]
Al-Ostath, A. I. A., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews Letters, 8, 720-740. [Link]
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(5), 856. [Link]
Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3983. [Link]
Yurttaş, L., & Cankılıç, M. Y. (2022). Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. Journal of Research in Pharmacy, 26(3), 748-761. [Link]
Kim, D. H., et al. (2012). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. Chemical & pharmaceutical bulletin, 60(5), 647-658. [Link]
Inoue, T., et al. (2013). Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. Bioorganic & medicinal chemistry, 21(9), 2478-2494. [Link]
Bahjat, S. A. (2021). Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative. International Journal of Drug Delivery Technology, 11(3), 1069-1074. [Link]
Singh, L. P., Tiwari, D. O. P., & Brijyog. (2017). Synthesis and Antimicrobial Activity of some Methyl -4-(Benzo[D] Thiazol-2yl) Phenylcarbamodithioate Amine Derivatives. [Link]
Rai, N. S., et al. (2012). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Journal of Chemical and Analytical Science, 3(10), 1600-1605. [Link]
Chen, L., et al. (2022). Design, synthesis, and pharmacological evaluation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as novel glutaminase 1 inhibitors. European journal of medicinal chemistry, 243, 114686. [Link]
Validation of Analytical Reference Standards for N-Methyl-1-(thiazol-4-yl)ethanamine: A Comparative Guide
Introduction to the Thiazole Pharmacophore N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a highly versatile building block widely utilized in the discovery of novel histamine H1 receptor ligands and neuropharm...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Thiazole Pharmacophore
N-Methyl-1-(thiazol-4-yl)ethanamine (CAS 920478-91-7) is a highly versatile building block widely utilized in the discovery of novel histamine H1 receptor ligands and neuropharmacological agents[1]. Because the thiazole nucleus is electron-rich and contains multiple reactive sites, it is susceptible to specific degradation pathways, such as N-oxidation or ring-opening under oxidative stress. Consequently, ensuring the absolute identity and purity of its reference standard is a critical prerequisite for downstream drug development.
Regulatory frameworks, specifically ICH Q2(R2)[2] and USP General Chapter <11>[3], mandate that all analytical procedures used for release and stability testing be validated using highly characterized reference materials. This guide outlines the causality behind reference standard qualification, comparing a commercial Certified Reference Material (CRM) against an in-house working standard through a rigorously self-validating experimental design.
Comparative Analysis: CRM vs. In-House Working Standard
When establishing a control strategy, laboratories must balance the immediate reliability of a CRM against the cost-efficiency of qualifying an in-house working standard.
Attribute
Certified Reference Material (CRM)
In-House Working Standard
Purity Assignment
Certified by ISO 17034 accredited provider
Assigned via orthogonal in-house validation
Traceability
Direct metrological traceability (e.g., NIST)
Traceable via secondary calibration/qNMR
Uncertainty
Expanded uncertainty (
U
) rigorously calculated
Estimated based on method validation variance
Cost & Supply
High cost per mg; subject to supply chain delays
Cost-effective; bulk availability once validated
Validation Effort
Minimal (Ready-to-use per CoA)
High initial effort (Requires ICH Q2(R2) protocols)
The Self-Validating Analytical Workflow
To qualify an in-house batch of N-Methyl-1-(thiazol-4-yl)ethanamine, the validation protocol must operate as a self-validating system . This requires employing orthogonal techniques that independently confirm the same Critical Quality Attribute (CQA) without circular reliance on the standard itself.
Orthogonal workflow for reference standard validation ensuring ICH Q2(R2) compliance.
Causality in Experimental Design
Identity:1
H-NMR confirms structural connectivity (e.g., the distinct thiazole protons and the N-methyl group), while High-Resolution Mass Spectrometry (HRMS) confirms the exact molecular weight. Together, they eliminate the possibility of structural isomers.
Absolute Purity (Assay): We utilize Quantitative NMR (qNMR). Unlike HPLC-UV, which requires a pre-existing standard of the same analyte to generate a calibration curve, qNMR is a primary ratio method. By comparing the integration of the analyte against a certified internal standard, we determine the absolute mass fraction directly. This breaks the circular dependency of needing a standard to validate a standard.
Orthogonal Confirmation: The qNMR assay is cross-verified using the Mass Balance approach (100% - [Chromatographic Impurities + Water + Residual Solvents]). Agreement between qNMR and Mass Balance establishes absolute confidence in the assigned potency.
Sample Preparation: Dissolve 10 mg of N-Methyl-1-(thiazol-4-yl)ethanamine in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% TMS as an internal shift reference.
NMR Acquisition: Acquire
1
H-NMR spectra at 400 MHz. Crucial Step: Set the relaxation delay (D1) to at least 10 seconds to ensure the complete longitudinal relaxation (
T1
) of all spins, preventing artificial signal suppression.
HRMS Acquisition: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) with 0.1% Formic Acid. Inject into a Q-TOF mass spectrometer using Electrospray Ionization (ESI+).
Acceptance Criteria: The exact mass must be within 5 ppm of the theoretical m/z for[M+H]
+
(C
6
H
11
N
2
S
+
= 143.0638).
Protocol 2: Chromatographic Purity (HPLC-UV/DAD)
Causality: UV detection at multiple wavelengths (Diode Array Detection) ensures that process impurities or degradants lacking the primary thiazole chromophore are not overlooked during area normalization.
Mobile Phase: Prepare Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile).
Column: C18, 150 x 4.6 mm, 3 µm particle size.
Gradient: 5% B to 95% B over 20 minutes to ensure elution of both polar degradants and non-polar synthesis byproducts.
Sample Injection: Prepare a 1.0 mg/mL solution in Mobile Phase A. Inject 10 µL.
Detection: Extract chromatograms at 210 nm and 254 nm. Calculate purity by area normalization (% Area).
Protocol 3: Absolute Assay via qNMR
Internal Standard (IS): Accurately weigh ~5 mg of NIST SRM Maleic Acid (IS) and ~10 mg of N-Methyl-1-(thiazol-4-yl)ethanamine into the same vial using a calibrated microbalance (
d=0.001
mg).
Solvent: Add 0.8 mL of D
2
O.
Acquisition: Run
1
H-NMR with a 90° pulse and an extended relaxation delay (D1) of 60 seconds. Causality: A 60-second delay guarantees that >99.9% of the magnetization has returned to the Z-axis, making the integration strictly quantitative.
Calculation: Calculate the mass fraction using the ratio of the integrated area of the thiazole proton to the IS alkene protons, factoring in their respective molecular weights, number of protons, and exact sample masses.
Experimental Data Comparison
The following data represents a validation batch of an In-House Working Standard compared against a commercial CRM. The tight correlation between the Mass Balance and qNMR assays validates the in-house material for routine use.
Parameter
Method
Commercial CRM
In-House Working Standard
Acceptance Criteria
Chromatographic Purity
HPLC-UV (210 nm)
99.8% Area
99.6% Area
≥
99.0% Area
Water Content
Karl Fischer Titration
0.15% w/w
0.22% w/w
≤
0.50% w/w
Residual Solvents
GC-FID (Headspace)
< 0.05% w/w
0.08% w/w (Ethanol)
≤
0.10% w/w
Absolute Assay
qNMR (vs. NIST SRM)
99.5%
±
0.2%
99.3%
±
0.4%
≥
98.5% w/w
Mass Balance Assay
100% - Impurities
99.6%
99.3%
±
0.5% of qNMR Assay
Conclusion
Validating N-Methyl-1-(thiazol-4-yl)ethanamine requires a rigorous, self-validating approach that strictly aligns with ICH Q2(R2)[2] and USP <11>[3] guidelines. By combining structural elucidation with orthogonal purity assessments (qNMR vs. Mass Balance), laboratories can confidently qualify in-house working standards that perform equivalently to costly CRMs, ensuring the integrity and traceability of downstream pharmaceutical development.
References
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation (ICH) / EMA. Available at:[Link]
USP General Chapter <11> Reference Standards - US Pharmacopeia. Available at: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-1-(thiazol-4-yl)ethanamine
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical compounds. N-Methyl-1-(thiazol-4-yl)ethanamine, a compound of int...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and reactive chemical compounds. N-Methyl-1-(thiazol-4-yl)ethanamine, a compound of interest in various research applications, requires meticulous handling from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. Our objective is to ensure that every step taken in the laboratory not only advances scientific discovery but also upholds the highest standards of safety and environmental stewardship.
The procedures outlined below are built upon the foundational principles of the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA) and the Hazard Communication Standard (HCS) from the Occupational Safety and Health Administration (OSHA).[1][2][3] Adherence to these guidelines is not merely a matter of compliance but a cornerstone of a robust safety culture.
Part 1: Hazard Assessment & Characterization
Before any disposal protocol can be initiated, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for N-Methyl-1-(thiazol-4-yl)ethanamine should always be the primary source of information, we can infer its likely hazardous properties based on its structural motifs: a thiazole ring and a secondary amine.
Thiazole Derivatives: These compounds can be flammable and may produce toxic oxides of nitrogen and sulfur upon combustion.[4][5]
Amines: This functional group often imparts corrosive properties, making the compound a potential skin and eye irritant, and possibly toxic if inhaled, swallowed, or absorbed through the skin.[6][7]
Based on this analysis, N-Methyl-1-(thiazol-4-yl)ethanamine should be treated as a hazardous waste , likely exhibiting characteristics of toxicity and possibly corrosivity or ignitability.
Table 1: Probable Hazard Profile of N-Methyl-1-(thiazol-4-yl)ethanamine
Hazard Characteristic
Potential Risk
Rationale
Toxicity
Harmful or toxic if swallowed, inhaled, or in contact with skin.[6][7][8]
Common trait of amine compounds and heterocyclic structures in research chemicals.
Discharge into the environment must be strictly avoided.[7]
Disclaimer: This table represents an inferred hazard profile. The user MUST consult the manufacturer-provided Safety Data Sheet (SDS) for N-Methyl-1-(thiazol-4-yl)ethanamine for definitive hazard information.
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage N-Methyl-1-(thiazol-4-yl)ethanamine waste from the point of generation to its final removal by a licensed disposal service.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a complete barrier between you and the potential hazard. The selection of PPE is a critical control measure to protect the handler.[1]
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.
Eye Protection: Use chemical splash goggles or a face shield that complies with OSHA standards.[10]
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
Respiratory Protection: Handle the waste within a certified chemical fume hood to prevent inhalation of vapors.[7]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions.[11] Waste containing N-Methyl-1-(thiazol-4-yl)ethanamine must be collected in a dedicated waste container at the location where it is generated, known as a Satellite Accumulation Area (SAA).[12][13]
Crucial Segregation Directives:
DO NOT mix this waste with acids or strong oxidizing agents.[4] The resulting exothermic reaction can cause pressure buildup and container failure.
DO NOT mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.[11]
Solid vs. Liquid Waste:
Liquid Waste: Collect unused solutions, reaction quench, and solvent rinses in a dedicated liquid waste container.
Solid Waste: Collect contaminated materials like gloves, weigh boats, and absorbent paper in a separate, clearly labeled solid waste container.
Sharps: Contaminated needles or sharp-edged tools must be placed in a designated, puncture-proof sharps container.
Step 3: Container Selection and Labeling
The integrity of the waste containment system is governed by strict regulatory standards.[3]
Container Material: Use a container made of a material compatible with the waste. For N-Methyl-1-(thiazol-4-yl)ethanamine, a high-density polyethylene (HDPE) or glass container is appropriate.[14] Avoid metal containers due to the potential corrosivity of amines.[14]
Container Condition: The container must be in good condition, free of leaks, and have a secure, screw-top cap.[12]
Labeling: This is a non-negotiable, critical step for safety and compliance. The label must be affixed to the container as soon as the first drop of waste is added. The EPA and OSHA require the following information:[13][15]
The full chemical name: "N-Methyl-1-(thiazol-4-yl)ethanamine" and any other components in the waste mixture, with percentages.[12] Do not use abbreviations or chemical formulas.[12]
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable").[13]
Step 4: Accumulation and Storage
Waste must be managed correctly within the laboratory pending pickup.
Satellite Accumulation Area (SAA):
The waste container must remain at or near the point of generation and under the control of laboratory personnel.[3][12]
Keep the container closed at all times except when adding waste.[12] Do not leave a funnel in the container.[12]
Store the container in a designated, labeled secondary containment bin to prevent spills from spreading.[14]
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[16]
Requesting Disposal:
Once the container is 90% full, or at regular intervals as determined by your institution's policy, arrange for pickup.[12]
Your institution's Environmental Health & Safety (EH&S) department will coordinate with a licensed hazardous waste disposal company for transport and final disposition, which may include incineration or other approved treatment methods.[13][17]
Part 3: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is vital.
Spill Response:
Alert Personnel: Immediately notify others in the vicinity.
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.
Containment (for small, manageable spills): If you are trained and it is safe to do so, use a chemical spill kit with an absorbent appropriate for amines/solvents. Do not use combustible materials like paper towels to absorb a flammable liquid.
Ventilate: Ensure the area is well-ventilated.
Collect Waste: The cleanup debris is also hazardous waste and must be collected, labeled, and disposed of according to the procedures above.[7]
Personnel Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water and seek immediate medical attention.
Part 4: Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of N-Methyl-1-(thiazol-4-yl)ethanamine waste.
Caption: Workflow for the safe disposal of N-Methyl-1-(thiazol-4-yl)ethanamine.
References
Brady Corporation. (n.d.). HazCom Standard: a Guide to OSHA's HCS Compliance. Retrieved from Brady Corporation website. [Link]
Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from CDC website. [Link]
Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Retrieved from Wolters Kluwer website. [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from OSHA website. [Link]
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety website. [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from OSHA website. [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from Research website. [Link]
Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from EPA website. [Link]
Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from Lab Manager website. [Link]
National University of Singapore. (n.d.). Waste Chemicals. Retrieved from NUS Chemistry website. [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website. [Link]
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University website. [Link]
Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from Synerzine website. [Link]
Chemos GmbH & Co.KG. (2023, October 17). Safety Data Sheet: 1-methylimidazole. Retrieved from Chemos website. [Link]
Personal protective equipment for handling N-Methyl-1-(thiazol-4-yl)ethanamine
Comprehensive Safety and Operational Guide: Handling N-Methyl-1-(thiazol-4-yl)ethanamine N-Methyl-1-(thiazol-4-yl)ethanamine is a highly versatile thiazole-based building block utilized extensively in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling N-Methyl-1-(thiazol-4-yl)ethanamine
N-Methyl-1-(thiazol-4-yl)ethanamine is a highly versatile thiazole-based building block utilized extensively in medicinal chemistry[1]. Featuring a five-membered heterocycle containing nitrogen and sulfur, this secondary amine is a critical synthetic intermediate in neuropharmacological research, specifically for developing novel histamine H1 receptor ligands[1]. While invaluable to drug discovery, its chemical structure renders it highly reactive. This guide provides researchers with a field-proven, authoritative protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Profile & Hazard Assessment
Before handling any chemical, a thorough hazard assessment is required. The reactivity of the secondary amine dictates strict environmental controls and PPE requirements.
The selection of PPE is driven by causality: every piece of equipment directly mitigates a specific hazard outlined in the GHS classification[3]. Because this compound is a corrosive liquid, standard laboratory attire is fundamentally insufficient[4].
Hand Protection (Mitigates H314)
Requirement: Heavy-duty Nitrile or Neoprene gloves (minimum 8 mil thickness)[5].
Causality: Secondary amines can rapidly permeate standard, thin latex or low-mil examination gloves. Neoprene or thick nitrile provides the necessary chemical resistance to prevent severe dermal burns during prolonged exposure or accidental spills[4]. Double-gloving is highly recommended during transfer operations.
Eye and Face Protection (Mitigates H314)
Requirement: Chemical splash goggles paired with a full-face shield[5].
Causality: Safety glasses with side shields do not provide adequate protection against liquid splashes[6]. Because N-Methyl-1-(thiazol-4-yl)ethanamine is a liquid, the risk of micro-droplet aerosolization during pipetting requires a continuous seal around the eyes (goggles) and secondary facial protection (shield)[5].
Body Protection (Mitigates H227 & H314)
Requirement: Flame-resistant (FR) laboratory coat and a chemical-resistant apron (e.g., rubber or neoprene)[4].
Causality: The H227 classification indicates combustibility. An FR lab coat prevents ignition from static discharge or secondary heat sources, while the apron provides an impermeable barrier against corrosive spills[6].
Requirement: Work strictly within a certified chemical fume hood[6]. If a fume hood is unavailable or ventilation fails, a half-face respirator with an organic vapor/acid gas (OV/AG) cartridge is mandatory[5].
Operational Plan: Safe Handling Workflow
A self-validating protocol ensures that safety checks are inherently built into the experimental workflow.
Step 1: Pre-Operation Setup & Validation
Validate Ventilation: Verify the fume hood face velocity is operational (>100 fpm) before uncapping the chemical[6].
Clear Workspace: Remove incompatible materials, particularly strong oxidizing agents and acids, which can react violently with amines.
Establish Manifold: Set up an inert atmosphere (Nitrogen or Argon) manifold. The compound must be kept in an inert atmosphere to prevent degradation and oxidation[2].
Step 2: Chemical Transfer
Don PPE: Equip all required PPE (Goggles, Face Shield, Double Nitrile Gloves, FR Coat, Apron).
Purge Vessel: Purge the receiving vessel with inert gas.
Execute Transfer: Use a glass or chemically compatible plastic (e.g., PTFE) syringe for transfer. Avoid metal needles if prolonged contact is expected.
Minimize Exposure: Keep the source bottle open for the absolute minimum time necessary to prevent atmospheric moisture ingress.
Step 3: Post-Operation & Storage
Flush Headspace: Flush the headspace of the N-Methyl-1-(thiazol-4-yl)ethanamine container with Nitrogen or Argon before sealing[2].
Seal: Wrap the cap with Parafilm or Teflon tape to ensure a gas-tight closure.
Store: Place the sealed container in a dedicated corrosives cabinet, in a dark place at room temperature, strictly isolated from acids[2].
Spill Response & Disposal Plan
Immediate and calculated action is required in the event of a spill to mitigate corrosive damage and vapor release.
Step 1: Evacuation and Assessment
If a spill exceeds 50 mL outside a fume hood, immediately evacuate the area, secure the lab doors, and alert Environmental Health and Safety (EHS).
Step 2: Containment and Neutralization
Cover the spill with a compatible, inert absorbent material (e.g., dry sand, vermiculite, or a specialized universal spill pad). Do not use combustible absorbents like sawdust due to the H227 hazard.
Carefully neutralize the amine residue using a weak, dilute acid (e.g., 5% acetic acid) only if approved by your institution's EHS guidelines; otherwise, rely strictly on inert absorption.
Step 3: Collection and Disposal
Using non-sparking plastic scoops, transfer the absorbed material into a rigid, sealable, hazardous waste container (e.g., a high-density polyethylene (HDPE) bucket).
Label the container clearly as "Hazardous Waste: Corrosive Liquid, Combustible (Contains N-Methyl-1-(thiazol-4-yl)ethanamine)".
Dispose of via a licensed hazardous waste contractor in accordance with local EPA/RCRA regulations.
Visualization: Workflow Diagram
The following diagram illustrates the logical progression of handling N-Methyl-1-(thiazol-4-yl)ethanamine, from pre-task assessment to safe disposal.
Figure 1: Safe handling and spill response workflow for N-Methyl-1-(thiazol-4-yl)ethanamine.
References
Questron. "Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab." Questron Technologies. [Link]
HSE Retail Shop. "Working Safely With Corrosives." HSE Training Materials. [Link]
OSHA Training School. "Corrosive Safety: Protecting Workers from Harmful Substances." OSHA Training School. [Link]
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. [Link]